molecular formula C20H26Cl2F2N4O B529643 GW791343 dihydrochloride

GW791343 dihydrochloride

Cat. No.: B529643
M. Wt: 447.3 g/mol
InChI Key: IYJPZTBIYHPSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P2X7 allosteric modulator. Activity differs with species: acts as a negative allosteric modulator of human P2X7 (pIC50 = 6.9 - 7.2) and a positive allosteric modulator of rat P2X7 receptors that increases the potency and effect of ATP.>GW791343 is a P2X7 allosteric modulator. GW791343 exhibits species-specific activity;  acts as a negative allosteric modulator of human P2X7 (pIC50 = 6.9 - 7.2) and a positive allosteric modulator of rat P2X7.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJPZTBIYHPSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective pharmacological tool used extensively in the study of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] Its mechanism of action is distinguished by a pronounced species specificity, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[2] This guide provides a comprehensive technical overview of GW791343's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and workflows.

Core Mechanism of Action: Species-Specific Allosteric Modulation

GW791343 functions as an allosteric modulator of the P2X7 receptor, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, ATP, binds.[2][4] This allosteric binding results in a conformational change in the receptor that modulates its response to ATP. A key characteristic of GW791343 is its differential activity across species.

Human P2X7 Receptor: Negative Allosteric Modulation

On the human P2X7 receptor, GW791343 acts as a negative allosteric modulator (NAM) .[1][2][4] This results in a non-competitive antagonism of the receptor's function.[1][2] Specifically, GW791343 reduces the maximal response to ATP and its synthetic analogue, BzATP, without significantly shifting the agonist's EC50 value, a hallmark of non-competitive inhibition.[4] This inhibitory effect has been consistently demonstrated in functional assays measuring agonist-stimulated cellular responses.[1][4]

Rat P2X7 Receptor: Positive Allosteric Modulation

In contrast to its effects on the human receptor, GW791343 exhibits positive allosteric modulation (PAM) on the rat P2X7 receptor.[2][4][5] In this context, it enhances the receptor's response to agonists, increasing both the potency and maximal effect of ATP.[2] This species-dependent activity makes GW791343 a valuable tool for comparative pharmacology and for dissecting the structural and functional nuances of the P2X7 receptor across different species.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of GW791343 with the P2X7 receptor.

Table 1: Potency of GW791343 on the Human P2X7 Receptor

ParameterValueDescriptionReference(s)
pIC506.9 - 7.2The negative logarithm of the half-maximal inhibitory concentration, indicating potency of antagonism.[1][3][4][6][7]

Table 2: Functional Effects of GW791343 on P2X7 Receptors

SpeciesReceptorEffect of GW791343Agonist ResponseReference(s)
HumanP2X7Negative Allosteric ModulatorReduced maximal response to ATP and BzATP.[1][2][4]
RatP2X7Positive Allosteric ModulatorIncreased agonist potency and maximal response.[2][4][5]

Signaling Pathways and Modulation

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade with significant physiological consequences.

P2X7 Receptor Signaling Cascade.

The diagram below illustrates how GW7913443, as a negative allosteric modulator, interferes with this pathway at the human P2X7 receptor.

GW791343_Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R Human P2X7 Receptor (Orthosteric & Allosteric Sites) ATP->P2X7R Binds to Orthosteric Site GW791343 GW791343 (NAM) GW791343->P2X7R Binds to Allosteric Site Response Inhibited Downstream Signaling (e.g., Ion Flux, Pore Formation) P2X7R->Response Inhibition

Modulation of Human P2X7R by GW791343.

Experimental Protocols and Evidence

The mechanism of action of GW791343 was elucidated through several key experimental approaches.

Ethidium (B1194527) Accumulation Assay

This functional assay is widely used to measure P2X7 receptor activation.[2][8] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as the fluorescent dye ethidium.[2]

Experimental Protocol:

  • Cell Culture: HEK293 cells recombinantly expressing either human or rat P2X7 receptors are cultured to confluence in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown overnight.

  • Assay Buffer Preparation: An assay buffer (e.g., NaCl-based or sucrose-based) containing ethidium bromide is prepared.

  • Compound Pre-incubation: Cells are pre-incubated with varying concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]

  • Agonist Stimulation: The P2X7 receptor is activated by adding a known agonist, such as ATP or BzATP, at various concentrations.

  • Fluorescence Measurement: The influx of ethidium is measured over time using a fluorescence plate reader. An increase in fluorescence intensity corresponds to P2X7 receptor-mediated pore formation.

  • Data Analysis: Concentration-response curves are generated to determine the effect of GW791343 on agonist potency (EC50) and efficacy (maximal response). For NAMs like GW791343 on human P2X7R, a decrease in the maximal response is observed.

Ethidium_Assay_Workflow start Start step1 Plate HEK293-P2X7R Cells start->step1 step2 Pre-incubate with GW791343 step1->step2 step3 Add Ethidium Bromide & P2X7R Agonist (ATP) step2->step3 step4 Measure Fluorescence (Ethidium Influx) step3->step4 step5 Analyze Data (Concentration-Response Curves) step4->step5 end End step5->end

Workflow for an Ethidium Accumulation Assay.
Radioligand Binding and Receptor Protection Studies

To confirm that GW791343 acts at an allosteric site, receptor protection and radioligand binding experiments were performed.

  • Receptor Protection Studies: These experiments showed that GW791343 did not competitively interact at the ATP binding site.[2][4] The presence of compounds known to bind the ATP site, like pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) and decavanadate, did not prevent GW791343 from exerting its modulatory effects.[2]

  • Competitive Binding Assays: GW791343 was found to inhibit the binding of another known P2X7R NAM, [3H]-compound-17, suggesting they may bind to similar or conformationally linked allosteric sites.[2][4]

Conclusion

GW791343 dihydrochloride is a well-characterized, species-dependent allosteric modulator of the P2X7 receptor. It acts as a non-competitive antagonist (Negative Allosteric Modulator) at the human P2X7 receptor and a potentiator (Positive Allosteric Modulator) at the rat P2X7 receptor.[2] Its mechanism has been robustly defined through functional assays, such as ethidium accumulation, and binding studies that confirm its interaction with an allosteric site separate from the ATP binding pocket.[2][4] This distinct pharmacological profile makes GW791343 an indispensable tool for investigating the complex roles of the P2X7 receptor in health and disease.

References

An In-depth Technical Guide to GW791343 Dihydrochloride as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, trimeric, ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (eATP).[1][2] Predominantly expressed on immune cells such as macrophages and microglia, as well as other cell types, P2X7R is a key player in inflammatory and immune responses.[3][4] Upon activation, it rapidly mediates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] Prolonged stimulation leads to the formation of a large, non-selective membrane pore, a hallmark of P2X7R activity, which allows the passage of molecules up to 900 Daltons.[5][6] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[7][8][9] Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[3]

GW791343 dihydrochloride (B599025) is a potent and selective small molecule modulator of the P2X7 receptor.[10][11] It is distinguished by its species-specific mechanism of action, functioning as a negative allosteric modulator of the human P2X7 receptor while acting as a positive allosteric modulator on the rat orthologue.[11][12][13] This technical guide provides a comprehensive overview of GW791343, detailing its mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[12][14] Studies have shown that it does not interact with the ATP binding site, but rather binds to a distinct allosteric site on the receptor.[12] This binding modulates the receptor's response to its natural ligand, ATP.

Species-Specific Modulation: A critical characteristic of GW791343 is its differential activity between species:

  • Human P2X7R (Antagonism): In human P2X7 receptors, GW791343 acts as a negative allosteric modulator .[10][11] It produces a non-competitive antagonist effect, reducing the maximal response to ATP and its potent synthetic analogue, BzATP.[10][14] This inhibitory action prevents downstream signaling events such as ion flux, pore formation, and cytokine release.

  • Rat P2X7R (Potentiation): In contrast, the predominant effect of GW791343 on the rat P2X7 receptor is positive allosteric modulation .[12][15] It enhances the receptor's response to agonists, increasing both the potency and effect of ATP.[11][15]

This species-dependent activity is largely attributed to a single amino acid difference at position 95 within the receptor's extracellular domain (phenylalanine in humans, leucine (B10760876) in rats).[16] This makes GW791343 an invaluable tool for probing the structural and functional differences between P2X7 receptor orthologues.

P2X7 Receptor Signaling and Modulation by GW791343

Activation of the P2X7 receptor by eATP triggers a cascade of intracellular events. In human cells, GW791343 effectively blocks this cascade. The primary signaling pathway involves the opening of the ion channel, leading to K⁺ efflux, which is a critical signal for the assembly and activation of the NLRP3 inflammasome.[8] This multi-protein complex then activates caspase-1, which cleaves pro-IL-1β into its mature, active form for secretion.[4][9] P2X7R activation can also engage other pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK.[8][17]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R Human P2X7 Receptor Pore Macropore Formation P2X7R->Pore Prolonged Activation K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx GW791343 GW791343 GW791343->P2X7R Inhibits (Allosteric) eATP eATP eATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Casp1 Inflammation Inflammatory Response IL1B->Inflammation MAPK->Inflammation Experimental_Workflow cluster_prep Preparation cluster_assay Dye Uptake Assay Protocol cluster_analysis Data Analysis A1 Seed P2X7R-expressing cells in 96-well plate A2 Culture overnight A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Incubate with GW791343 (various concentrations) B1->B2 B3 Add Agonist (ATP/BzATP) + Fluorescent Dye (YO-PRO-1) B2->B3 B4 Measure fluorescence kinetically with plate reader B3->B4 C1 Calculate % Inhibition vs. vehicle control B4->C1 C2 Plot concentration-response curve C1->C2 C3 Determine IC50 value C2->C3

References

Species-Specific Activity of GW791343 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent, non-competitive allosteric modulator of the P2X7 receptor that exhibits striking species-specific activity. It acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, while paradoxically functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[1][2] This differential activity is primarily attributed to a single amino acid difference at position 95 within the extracellular domain of the receptor.[3] This technical guide provides a comprehensive overview of the species-specific activity of GW791343, including quantitative data, detailed experimental protocols for its characterization, and an illustration of the relevant signaling pathways.

Introduction to GW791343 and the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it plays a crucial role in inflammation, immune responses, and programmed cell death.[4] Its activation leads to the formation of a non-selective cation channel, and upon prolonged stimulation, a larger pore that allows the passage of molecules up to 900 Da.[4] This unique property makes the P2X7 receptor a compelling therapeutic target for a variety of inflammatory and neurological disorders.

GW791343 dihydrochloride has emerged as a valuable pharmacological tool for studying the P2X7 receptor due to its distinct species-dependent effects. Understanding these differences is critical for the preclinical evaluation of P2X7 receptor modulators and the translation of findings from animal models to human clinical trials.

Quantitative Analysis of Species-Specific Activity

The functional activity of GW791343 has been characterized across several species, revealing significant variations in its modulatory effects. The following table summarizes the available quantitative data.

SpeciesReceptor TypeEffect of GW791343Potency (pIC50 / Other Metrics)Reference
Human P2X7Negative Allosteric Modulator (Antagonist)pIC50 = 6.9 - 7.2[5]
Rat P2X7Positive Allosteric Modulator (Potentiator)Increases agonist potency and maximal response[6][7]
Dog P2X7Negative Allosteric Modulator (Antagonist)Potency similar to human[3]
Mouse P2X7Weak Antagonist-[3]
Guinea Pig P2X7Weak Antagonist-[3]

Note: Quantitative data for the positive allosteric modulation in rats is often described as a leftward shift in the agonist concentration-response curve and an increase in the maximal response, rather than a single IC50 value.

Molecular Basis of Species Specificity

The differential activity of GW791343 between human and rat P2X7 receptors has been pinpointed to a single amino acid residue at position 95.[3] The human P2X7 receptor contains a phenylalanine (F95) at this position, while the rat receptor has a leucine (B10760876) (L95).[3] Site-directed mutagenesis studies have confirmed that swapping these residues between the human and rat receptors reverses the modulatory effect of GW791343.[3]

cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor h_receptor P2X7 (F95) antagonism Negative Allosteric Modulation (Antagonism) h_receptor->antagonism r_receptor P2X7 (L95) potentiation Positive Allosteric Modulation (Potentiation) r_receptor->potentiation gw GW791343 gw->h_receptor Binds to gw->r_receptor Binds to

Molecular basis for the species-specific activity of GW791343.

Experimental Protocols

The species-specific effects of GW791343 can be characterized using various in vitro functional assays. The following are detailed protocols for two commonly employed methods.

Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)

This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation.

Experimental Workflow:

start Seed cells expressing P2X7 receptor step1 Pre-incubate with GW791343 or vehicle start->step1 step2 Add P2X7 agonist (e.g., BzATP) and Ethidium Bromide step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure fluorescence (Ex: ~525 nm, Em: ~605 nm) step3->step4 end Determine IC50 or potentiation step4->end

Workflow for the Ethidium Bromide Uptake Assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the P2X7 receptor of the desired species (e.g., HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer (e.g., NaCl-based or sucrose-based buffer).

  • Pre-incubation: Wash the cells with the assay buffer. Add the GW791343 dilutions or vehicle control to the wells and incubate for 40 minutes at room temperature.[5]

  • Agonist and Dye Addition: Prepare a solution containing the P2X7 receptor agonist (e.g., BzATP) and ethidium bromide in the assay buffer. Add this solution to the wells to initiate receptor activation and dye uptake.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for ethidium bromide (approximately 525 nm and 605 nm, respectively).

  • Data Analysis: For antagonistic activity, calculate the percentage of inhibition of the agonist-induced fluorescence at each concentration of GW791343 and fit the data to a concentration-response curve to determine the IC50 value. For positive allosteric modulation, compare the agonist concentration-response curves in the absence and presence of GW791343 to determine the fold-shift in EC50 and the change in the maximal response.

Calcium Mobilization Assay

This assay measures the initial influx of calcium through the P2X7 receptor channel upon agonist binding.

Experimental Workflow:

start Seed cells expressing P2X7 receptor step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->step1 step2 Pre-incubate with GW791343 or vehicle step1->step2 step3 Add P2X7 agonist (e.g., ATP or BzATP) step2->step3 step4 Measure fluorescence kinetics (Ex: ~490 nm, Em: ~525 nm) step3->step4 end Determine IC50 or potentiation step4->end atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 binds ion_flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) p2x7->ion_flux gw_ant GW791343 (Human) gw_ant->p2x7 inhibits gw_pot GW791343 (Rat) gw_pot->p2x7 potentiates mapk MAPK Activation (p38, ERK, JNK) ion_flux->mapk nfkb NF-κB Activation ion_flux->nfkb nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 apoptosis Apoptosis mapk->apoptosis nfkb->apoptosis caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Release caspase1->il1b il1b->apoptosis

References

An In-depth Technical Guide to GW791343 Dihydrochloride: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the P2X7 receptor.

Chemical Properties and Structure

GW791342 dihydrochloride is a synthetic organic compound belonging to the phenylglycinamide class of molecules.[1] Its chemical structure is characterized by a central acetamide (B32628) scaffold linking a 3,4-difluorophenylamino group and a 2-methyl-5-(1-piperazinylmethyl)phenyl group. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of GW791343 Dihydrochloride

PropertyValueSource
IUPAC Name 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide dihydrochloride[2]
Molecular Formula C₂₀H₂₄F₂N₄O · 2HCl[3]
Molecular Weight 483.81 g/mol [2]
CAS Number 1019779-04-4[3]
Appearance Solid[2]
Purity >98%[2]
SMILES CC1=CC(CN2CCNCC2)=C(C=C1)NC(=O)CNC1=CC(=C(C=C1)F)F.Cl.Cl[3]
Solubility Soluble in water to 100 mM. Soluble in DMSO, PEG300, Tween-80, and Saline mixtures.[2][4]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[3][4]

Biological Activity and Mechanism of Action

This compound is a potent allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[5] A key characteristic of this compound is its species-specific activity. In humans, it acts as a negative allosteric modulator (NAM) , non-competitively antagonizing the receptor with a pIC₅₀ ranging from 6.9 to 7.2.[4][6][7] Conversely, in rats, it functions as a positive allosteric modulator (PAM) , enhancing the potency and effect of ATP.[2]

The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes. Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective pore, leading to the release of pro-inflammatory cytokines like IL-1β.[8] By negatively modulating the human P2X7 receptor, GW791343 can inhibit these downstream inflammatory signaling pathways.

Table 2: Biological Activity of this compound

ParameterSpeciesValueDescriptionSource
pIC₅₀ Human6.9 - 7.2Concentration causing 50% inhibition of P2X7 receptor activation.[4][6][7]
Activity HumanNegative Allosteric ModulatorInhibits P2X7 receptor function.[5]
Activity RatPositive Allosteric ModulatorEnhances P2X7 receptor function.[2]

Signaling Pathways

The activation of the P2X7 receptor initiates a cascade of intracellular signaling events. As a negative allosteric modulator in human cells, GW791343 is expected to attenuate these pathways. The following diagram illustrates the major signaling pathways downstream of P2X7 receptor activation.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Leads to NFkB NF-κB Pathway P2X7->NFkB MAPK MAPK/ERK Pathway P2X7->MAPK ATP Extracellular ATP ATP->P2X7 Activates GW791343 GW791343 (Human NAM) GW791343->P2X7 Inhibits Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory MAPK->ProInflammatory

Caption: P2X7 Receptor Signaling Pathways.

Experimental Protocols

Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation

This assay is a standard method to assess the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the human P2X7 receptor) in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[8]

  • Dye and Agonist Addition: Add ethidium bromide to the wells, followed by a P2X7 receptor agonist such as ATP or BzATP, to stimulate pore formation.[8]

  • Fluorescence Measurement: Immediately measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) over a period of 15-30 minutes.[8]

  • Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of this compound to determine the IC₅₀ value.

Ethidium_Uptake_Workflow A Seed P2X7-expressing cells in 96-well plate B Pre-incubate with GW791343 or vehicle A->B C Add Ethidium Bromide and P2X7 agonist (ATP/BzATP) B->C D Measure fluorescence (Ex: 525nm, Em: 605nm) C->D E Analyze data to determine IC50 D->E

Caption: Ethidium Bromide Uptake Assay Workflow.

In Vivo Experimental Protocol

The following provides a general guideline for an in vivo study in a rodent model to assess the efficacy of GW791343. Note that due to its opposing effects in rats, a humanized P2X7 receptor mouse model would be more appropriate for efficacy studies.

Methodology:

  • Animal Model: Utilize a relevant animal model of a disease where P2X7 is implicated, for instance, a model of inflammatory pain or neuroinflammation.

  • Compound Formulation: Prepare a dosing solution of this compound. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of the compound. A study on a similar P2X7 modulator, GSK1482160, showed a peak plasma concentration within 3.5 hours and a half-life of less than 4.5 hours in humans.[9][10]

  • Pharmacodynamic Assessment: At the end of the study, collect tissues of interest (e.g., spinal cord, brain, inflamed tissue) and measure relevant biomarkers of P2X7 activity and inflammation, such as IL-1β levels.

  • Behavioral Analysis: In relevant models, perform behavioral tests to assess the therapeutic effect of the compound (e.g., pain response, cognitive function).

InVivo_Workflow A Select appropriate animal model B Formulate GW791343 dihydrochloride A->B C Administer compound to animals B->C D Conduct Pharmacokinetic (PK) analysis C->D E Perform Pharmacodynamic (PD) and behavioral assessments C->E F Analyze data and evaluate efficacy D->F E->F

Caption: General In Vivo Experimental Workflow.

Synthesis

Synthesis_Workflow cluster_reactants Starting Materials A Substituted Aniline (B41778) C Amide Bond Formation A->C B Carboxylic Acid Derivative B->C D Intermediate Phenylglycinamide C->D E Introduction of Piperazine (B1678402) Moiety D->E F GW791343 (Free Base) E->F G Salt Formation (HCl) F->G H GW791343 Dihydrochloride G->H

Caption: Plausible Synthetic Workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its species-specific activity provides a unique opportunity for comparative studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the P2X7 receptor. Further research is warranted to fully characterize its pharmacokinetic and toxicological profiles and to explore its efficacy in relevant disease models.

References

The Discovery and History of GW791343: A Species-Selective P2X7 Receptor Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of GW791343, a pivotal chemical tool in the study of the P2X7 receptor (P2X7R). GW791343 is a potent, non-competitive allosteric modulator of the P2X7R with pronounced species-specific activity. It acts as a negative allosteric modulator (NAM) at the human P2X7R and, conversely, as a positive allosteric modulator (PAM) at the rat P2X7R. This unique pharmacological profile has made it an invaluable probe for elucidating the complex mechanisms of P2X7R function and for navigating the challenges of translating preclinical findings from rodent models to human applications. This document details the key experiments that defined its mechanism of action, presents quantitative data in a structured format, and provides methodologies for the core assays used in its evaluation.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[1] Activated by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel.[1][2] Prolonged activation leads to the opening of a larger pore, permeable to molecules up to 900 Da, a phenomenon linked to the pannexin-1 hemichannel.[3] This activation triggers a cascade of downstream signaling events, most notably the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent processing and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18.[3][4]

Given its central role in inflammation, the P2X7R is a prominent therapeutic target for a range of inflammatory diseases, chronic pain, and neurological disorders.[1][5] The development of selective antagonists has been a major focus of drug discovery efforts.[6] GW791343, discovered by GlaxoSmithKline, emerged not as a clinical candidate but as a critical research tool whose complex pharmacology has shed significant light on the receptor's allosteric regulation.

Discovery and Characterization of GW791343

GW791343 (N(2)-(3,4-difluorophenyl)-N(1)-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide) was identified and characterized as a non-competitive inhibitor of the human P2X7 receptor.[7][8] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), GW791343 was found to be an allosteric modulator, binding to a distinct site on the receptor to influence its function.[7][8]

The most striking feature of GW791343 is its differential activity across species. While it potently inhibits human P2X7R, its predominant effect at the rat P2X7R is to increase agonist responses, functioning as a positive allosteric modulator.[7][8] This species-dependent activity was traced to specific amino acid differences in the receptor's extracellular domain. Studies using chimeric human-rat receptors pinpointed amino acid 95 as a key determinant for the differential allosteric effects of GW791343.[9] This discovery underscored the potential pitfalls of extrapolating pharmacology from preclinical rodent models to humans and highlighted the importance of understanding the molecular basis of drug-receptor interactions.

Mechanism of Action: Allosteric Modulation

Allosteric modulators offer a sophisticated mechanism for controlling receptor activity. They do not directly compete with the orthosteric ligand (ATP) but instead bind to a topographically distinct site. This binding event induces a conformational change in the receptor that alters the affinity and/or efficacy of the orthosteric ligand.

  • Negative Allosteric Modulation (Human P2X7R): At the human receptor, GW791343 binds to its allosteric site and stabilizes a conformation that is less receptive to activation by ATP. This results in a non-competitive antagonism, reducing the maximal response to an agonist.[7][10]

  • Positive Allosteric Modulation (Rat P2X7R): At the rat receptor, GW791343's binding event appears to facilitate a more efficient coupling between ATP binding and channel gating. This enhances the receptor's response to ATP, increasing both agonist potency and maximal effect.[7][8]

Radioligand binding studies confirmed this mechanism. GW791343 did not compete for the ATP binding site but did inhibit the binding of another allosteric modulator, suggesting they may bind to similar or interacting sites.[7][8]

cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor h_atp ATP h_p2x7 hP2X7R h_atp->h_p2x7 Binds h_conf Inactive Conformation h_p2x7->h_conf Stabilizes h_gw GW791343 (NAM) h_gw->h_p2x7 Binds Allosterically h_inhibition Inhibition of Channel/Pore h_conf->h_inhibition r_atp ATP r_p2x7 rP2X7R r_atp->r_p2x7 Binds r_conf Active Conformation r_p2x7->r_conf Facilitates r_gw GW791343 (PAM) r_gw->r_p2x7 Binds Allosterically r_potentiation Potentiation of Channel/Pore r_conf->r_potentiation

Caption: Species-Specific Allosteric Modulation by GW791343.

Quantitative Data Summary

The following tables summarize the key quantitative data for GW791343, highlighting its potency and species-dependent effects.

Table 1: In Vitro Potency of GW791343 at P2X7 Receptors

SpeciesReceptorAssay TypeParameterValueReference
HumanP2X7Ethidium (B1194527) AccumulationpIC₅₀6.9 - 7.2[10]
RatP2X7Ethidium AccumulationN/A (Potentiator)N/A[7][8]

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Table 2: Species-Specific Allosteric Activity Profile of GW791343

FeatureHuman P2X7 ReceptorRat P2X7 ReceptorReference
Primary Effect Inhibition (Antagonism)Potentiation (Agonist Enhancing)[7][8]
Mechanism Negative Allosteric Modulator (NAM)Positive Allosteric Modulator (PAM)[7][8]
Effect on Agonist (ATP) Reduces maximal responseIncreases potency and maximal effect[7]
Key Amino Acid Residue Phenylalanine at position 95 (F95)Leucine at position 95 (L95)[9]

Key Experimental Protocols

The characterization of GW791343 relied on several key in vitro assays. Detailed methodologies are provided below.

P2X7R Functional Assay: Ethidium Accumulation

This assay measures the formation of the large-conductance pore associated with sustained P2X7R activation.

Principle: Upon activation, the P2X7R pore allows the passage of fluorescent dyes like ethidium bromide. Once inside the cell, ethidium bromide intercalates with nucleic acids, leading to a significant increase in fluorescence, which is proportional to receptor activity.

Methodology:

  • Cell Culture: HEK293 or U-2 OS cells stably or transiently expressing recombinant human or rat P2X7R are seeded into 96-well black, clear-bottom plates and cultured to confluence.

  • Buffer Preparation: Experiments are typically conducted in either a low-divalent cation sucrose (B13894) buffer or a standard NaCl-based buffer. The buffer is supplemented with ethidium bromide (typically 5-20 µM).

  • Compound Incubation: Culture medium is removed, and cells are washed. Cells are then pre-incubated with various concentrations of GW791343 or vehicle control for a specified time (e.g., 40 minutes) at room temperature or 37°C.[10]

  • Agonist Stimulation: A P2X7R agonist, such as ATP or the more potent analog BzATP, is added to the wells to achieve a final concentration that elicits a submaximal or maximal response (e.g., EC₈₀).

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. Fluorescence intensity (e.g., Excitation ~520 nm, Emission ~595 nm) is measured kinetically over a period of 10-30 minutes.

  • Data Analysis: The rate of increase in fluorescence is calculated. For antagonist activity (human P2X7R), IC₅₀ values are determined by plotting the percent inhibition against the log concentration of GW791343. For potentiation (rat P2X7R), the fold-increase in agonist response is calculated.

start Seed P2X7R-expressing cells in 96-well plate wash Wash cells with assay buffer start->wash preincubate Pre-incubate with GW791343 or vehicle (40 min) wash->preincubate add_reagents Add Ethidium Bromide + P2X7R Agonist (ATP/BzATP) preincubate->add_reagents read Measure fluorescence kinetically add_reagents->read analyze Calculate rate of uptake and determine IC50/potentiation read->analyze end End analyze->end

Caption: Experimental Workflow: Ethidium Accumulation Assay.
Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known allosteric modulators.

Principle: This is a competition binding assay. Membranes prepared from cells expressing the P2X7R are incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [³H]-compound-17) and increasing concentrations of a non-labeled competitor (GW791343). The ability of GW791343 to displace the radioligand indicates binding to the same or an overlapping allosteric site.

Methodology:

  • Membrane Preparation: HEK293 cells expressing human or rat P2X7R are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).

  • Competition: Increasing concentrations of unlabeled GW791343 are added to the wells.

  • Non-Specific Binding: A parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM compound-17) is used to define non-specific binding.

  • Incubation: The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a filtermat using a cell harvester. The filtermat traps the membranes with bound radioligand.

  • Scintillation Counting: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of GW791343 to determine the Ki (inhibitory constant).[8]

IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7R activation in immune cells: the release of mature IL-1β.

Principle: The release of IL-1β is a two-step process. First, a "priming" signal (e.g., LPS) upregulates the expression of pro-IL-1β and components of the inflammasome. Second, an "activation" signal (e.g., ATP acting on P2X7R) triggers inflammasome assembly and caspase-1 activation, which cleaves pro-IL-1β into its mature, secretable form.

Methodology:

  • Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells using PMA, or primary human monocytes are used.

  • Priming Step: Cells are incubated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

  • Inhibitor Incubation: After priming, the cells are washed and pre-incubated with various concentrations of GW791343 or vehicle for 30-60 minutes.

  • Activation Step: Cells are stimulated with a high concentration of ATP or BzATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R.

  • Supernatant Collection: After stimulation, the cell culture plate is centrifuged, and the supernatant is carefully collected.

  • Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of IL-1β released is measured, and the inhibitory effect of GW791343 is calculated to determine an IC₅₀ value.

start Culture THP-1 monocytes or primary immune cells prime Step 1: Prime cells with LPS (e.g., 2-4 hours) start->prime wash Wash cells to remove LPS prime->wash incubate Pre-incubate with GW791343 or vehicle wash->incubate activate Step 2: Activate P2X7R with ATP/BzATP (e.g., 30-60 min) incubate->activate collect Collect cell supernatant activate->collect quantify Quantify IL-1β concentration using ELISA collect->quantify analyze Determine IC50 for IL-1β release inhibition quantify->analyze end End analyze->end

References

Allosteric Modulation of the P2X7 Receptor by GW791343: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by the small molecule GW791343. It is designed to offer an in-depth resource for professionals in the fields of pharmacology, neuroscience, and drug development, consolidating key quantitative data, experimental protocols, and signaling pathway visualizations.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events.[2][3] GW791343 has been identified as a potent, species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) of the rat P2X7 receptor.[4] This dual activity makes GW791343 a valuable tool for dissecting the complex pharmacology of the P2X7 receptor and highlights the subtle but critical structural differences between species orthologs. This guide will delve into the quantitative aspects of this modulation, the experimental methods used to characterize it, and the signaling pathways involved.

Quantitative Data on GW791343 Modulation of P2X7

The following tables summarize the key quantitative data describing the interaction of GW791343 with the human and rat P2X7 receptors.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by GW791343

ParameterValueAgonistAssay BufferCell TypeReference
pIC506.9 - 7.2ATP / BzATPNaCl or SucroseHEK293[5][6][7]

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343

EffectObservationAgonistCell TypeReference
PotentiationIncreases agonist responsesATP / BzATPHEK293[4][8]
pIC50 (for binding)6.04 ± 0.10[3H]-compound-17HEK293[9]

Experimental Protocols

The characterization of GW791343's effects on the P2X7 receptor has relied on several key experimental methodologies. Detailed descriptions of these protocols are provided below.

Ethidium (B1194527) Bromide Uptake Assay

This assay is a widely used method to assess P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules up to 900 Da, including ethidium bromide.

Objective: To measure the influx of ethidium bromide through the P2X7 pore as an indicator of receptor activation and its modulation by GW791343.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.[8]

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of GW791343 or vehicle control for a defined period (e.g., 40 minutes).[5][8]

  • Agonist Stimulation: A solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide (final concentration ~100 µM) is added to the wells.[8]

  • Fluorescence Measurement: The increase in ethidium bromide fluorescence, which occurs upon binding to intracellular nucleic acids, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is calculated and used to determine the concentration-response curves for the agonist in the presence and absence of the modulator. From these curves, parameters such as pIC50 (for antagonists) or potentiation (for positive modulators) are determined.

Radioligand Binding Assay

Radioligand binding studies are employed to investigate whether a compound directly competes with a known ligand for a binding site on the receptor.

Objective: To determine if GW791343 interacts with the ATP binding site or a distinct allosteric site.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the P2X7 receptor.

  • Radioligand: A radiolabeled P2X7 receptor antagonist, such as [3H]-compound-17, is used.[9]

  • Binding Reaction: The cell membranes are incubated with the radioligand in the presence of varying concentrations of GW791343.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to determine the ability of GW791343 to inhibit the binding of the radioligand, from which the pIC50 for binding can be calculated.[9] Studies have shown that GW791343 does not interact at the ATP binding site.[4]

Signaling Pathways and Modulation

The activation of the P2X7 receptor initiates a complex array of intracellular signaling cascades. GW791343, by allosterically modulating the receptor, can either dampen or enhance these downstream effects depending on the species.

P2X7 Receptor Signaling Cascade

Upon activation by ATP, the P2X7 receptor, a non-selective cation channel, allows the influx of Ca2+ and Na+ and the efflux of K+.[3] This initial ion flux triggers several downstream signaling pathways.[1][2]

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Activation (p38, ERK, JNK) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cell_Responses Cellular Responses (Inflammation, Apoptosis) IL1b->Cell_Responses MAPK->Cell_Responses NFkB->Cell_Responses

Caption: P2X7 Receptor Signaling Cascade.

Allosteric Modulation by GW791343

GW791343 binds to a site on the P2X7 receptor that is distinct from the ATP binding site, thereby modulating the receptor's function in a non-competitive manner.[4] The diagram below illustrates this allosteric interaction.

Allosteric_Modulation cluster_receptor P2X7 Receptor P2X7 P2X7 Conformational_Change Conformational Change ATP_Site Orthosteric Site (ATP Binding) Allo_Site Allosteric Site (GW791343 Binding) Allo_Site->P2X7 Induces ATP ATP ATP->ATP_Site Binds GW791343 GW791343 GW791343->Allo_Site Binds Modulation Modulation of Channel Gating Conformational_Change->Modulation Leads to

Caption: Mechanism of Allosteric Modulation.

Experimental Workflow for Characterizing GW791343

The logical flow of experiments to characterize an allosteric modulator like GW791343 is depicted below.

Experimental_Workflow Start Hypothesis: Compound is an allosteric modulator Functional_Assay Functional Assay (e.g., Ethidium Uptake) Start->Functional_Assay Non_Comp Demonstrate Non-Competitive Antagonism/Potentiation Functional_Assay->Non_Comp Binding_Assay Radioligand Binding Assay Non_Comp->Binding_Assay Yes No_Compete Confirm No Competition at Orthosteric Site Binding_Assay->No_Compete Species Test on Species Orthologs (Human vs. Rat) No_Compete->Species Yes Species_Diff Identify Species-Specific Effects Species->Species_Diff Conclusion Conclusion: GW791343 is a species-specific allosteric modulator of P2X7 Species_Diff->Conclusion Confirmed

Caption: Experimental Workflow.

Conclusion

GW791343 stands out as a critical pharmacological tool for the study of the P2X7 receptor. Its species-specific allosteric modulation provides a unique opportunity to probe the structural and functional differences between human and rat P2X7 receptors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2X7 receptor. The distinct mechanisms of negative and positive allosteric modulation exhibited by a single compound underscore the complexity of P2X7 pharmacology and open new avenues for the design of novel therapeutics for a range of inflammatory and neurological disorders.

References

Pharmacological Profile of GW791343 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurological diseases.[1] A key characteristic of GW791343 is its species-specific activity; it functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, while acting as a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for investigating the structure, function, and therapeutic potential of P2X7 receptors.[2]

Mechanism of Action

GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, a site distinct from the orthosteric binding site for its endogenous agonist, adenosine (B11128) triphosphate (ATP).[2][4] Studies have shown that GW791343 does not competitively interact with the ATP binding site.[2][4] Instead, it modulates the receptor's response to agonist binding.

At the human P2X7 receptor , GW791343 acts as a non-competitive antagonist, reducing the maximal response to agonists like ATP and BzATP without significantly affecting agonist potency.[1][4] This inhibitory action has a reported pIC50 value in the range of 6.9 to 7.2.[1][3][5]

Conversely, at the rat P2X7 receptor , GW791343's predominant effect is the positive allosteric modulation, where it enhances agonist responses, increasing both the potency and effect of ATP.[2][6]

This species-dependent difference in activity has been traced to a single amino acid residue at position 95 within the receptor's extracellular domain.[7] The human P2X7 receptor contains a phenylalanine (F95) at this position, which is critical for the negative allosteric effect of GW791343.[7] The rat receptor, however, has a leucine (B10760876) (L95) at the equivalent position, which results in the compound acting as a positive modulator.[7]

Data Presentation

Table 1: Quantitative Pharmacological Data for GW791343
ParameterSpeciesValueDescription
pIC50 Human6.9 - 7.2Potency as a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor.[1][3]
Modulation Type HumanNegative Allosteric ModulatorInhibits agonist-stimulated responses by reducing the maximal effect.[2][4]
Modulation Type RatPositive Allosteric ModulatorEnhances agonist-stimulated responses, increasing the potency and effect of ATP.[2][6]

Experimental Protocols

Ethidium (B1194527) Accumulation Assay (Functional Antagonism)

This assay is a widely used functional method to measure P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules like ethidium.

  • Cell Lines: Human Embryonic Kidney (HEK293) or other suitable cells stably or transiently expressing recombinant human or rat P2X7 receptors are commonly used.[4][7]

  • Assay Buffer: Experiments are typically conducted in either a NaCl-based buffer or a sucrose-based buffer. The choice of buffer can slightly influence the observed effects.[4]

  • Protocol:

    • Cells are seeded in microplates and cultured to an appropriate confluency.

    • On the day of the assay, the culture medium is replaced with the assay buffer containing ethidium bromide.

    • Cells are pre-incubated with various concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]

    • The P2X7 receptor is then stimulated by adding a P2X7 agonist, such as ATP or BzATP, at various concentrations to generate a concentration-response curve.

    • The accumulation of ethidium inside the cells is monitored over time by measuring the increase in fluorescence (ethidium fluoresces brightly upon intercalating with intracellular nucleic acids).

    • Data are analyzed to determine the effect of GW791343 on the agonist's potency (EC50) and maximal response. For negative modulators, a pIC50 is calculated.[7]

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific receptor site and to measure its binding affinity.

  • Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human or rat P2X7 receptor.[4]

  • Radioligand: A radiolabeled P2X7 receptor allosteric modulator, such as [³H]-compound-17, is used.[2][4]

  • Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).[4]

    • Increasing concentrations of unlabeled GW791343 are added to the incubation mixture to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM compound-17).[4]

    • After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are used to generate a competition curve, from which the inhibitory constant (Ki) of GW791343 for the radioligand binding site can be calculated. Studies show GW791343 inhibits [³H]-compound-17 binding, suggesting they bind to similar or interacting allosteric sites.[2][4]

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Ion Flux (Na⁺, Ca²⁺ in; K⁺ out) P2X7R->Ion_Flux Opens Channel Pore Macropore Formation (Prolonged Stimulation) P2X7R->Pore Leads to Downstream Downstream Signaling (e.g., Inflammasome Activation) Ion_Flux->Downstream Ethidium Ethidium Uptake (Assay Readout) Pore->Ethidium

Caption: General signaling cascade of the P2X7 receptor upon activation by ATP.

Allosteric Modulation by GW791343

Allosteric_Modulation cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor h_GW GW791343 (Negative Modulator) h_P2X7 Human P2X7R (F95) h_GW->h_P2X7 Binds Allosteric Site r_GW GW791343 (Positive Modulator) h_Response Inhibited Response (Reduced Max Effect) h_P2X7->h_Response h_ATP ATP h_ATP->h_P2X7 Activates r_P2X7 Rat P2X7R (L95) r_GW->r_P2X7 Binds Allosteric Site r_Response Potentiated Response (Increased Potency/Effect) r_P2X7->r_Response r_ATP ATP r_ATP->r_P2X7 Activates

Caption: Species-specific allosteric modulation of P2X7 receptors by GW791343.

Experimental Workflow: Ethidium Accumulation Assay

Experimental_Workflow start Seed P2X7R-expressing cells in microplate step1 Pre-incubate cells with GW791343 or Vehicle start->step1 step2 Add Ethidium Bromide and P2X7 Agonist (ATP/BzATP) step1->step2 step3 Monitor Fluorescence Increase (Ethidium Uptake) step2->step3 end Analyze Data: Concentration-Response Curves and pIC50 Calculation step3->end

References

The Modulatory Role of GW791343 Dihydrochloride on Circadian ATP Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW791343 dihydrochloride (B599025) on the circadian rhythm of extracellular adenosine (B11128) triphosphate (ATP). It covers the compound's mechanism of action, detailed experimental protocols for assessing its impact on ATP release, quantitative data from key studies, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to GW791343 Dihydrochloride and its Target: The P2X7 Receptor

This compound is a potent, species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular ATP, playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neurotransmission.[4][5][6] In the context of circadian biology, the suprachiasmatic nucleus (SCN), the principal pacemaker in mammals, exhibits a circadian rhythm of extracellular ATP release.[1][7] This rhythmic release of ATP is a key component of the intercellular signaling that synchronizes the thousands of individual cellular clocks within the SCN.

GW791343 exhibits distinct modulatory effects depending on the species. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect with a pIC50 of 6.9-7.2.[1][8] Conversely, in rat P2X7 receptors, GW791343 functions as a positive allosteric modulator, enhancing agonist-induced responses.[4][8] This species-specific activity is a critical consideration in preclinical research.

Quantitative Data: Effect of GW791343 on ATP Release Rhythm

Studies on organotypic cultures of the rat SCN have demonstrated the potentiating effect of GW791343 on the circadian rhythm of ATP release. The following table summarizes the quantitative findings from a key study where ATP levels were measured every 4 hours over a 48-hour period.

Treatment GroupConcentrationPeak ATP Release (as % of Control)Overall ATP Accumulation (as % of Control)Statistical Significance (vs. Control)
Control-100%100%-
GW7913435 µM~144%~144%p < 0.01

Data is estimated from graphical representations in published research and presented as a percentage of the control group for comparative analysis.[1]

Signaling Pathway of GW791343-Mediated ATP Rhythm Modulation

GW791343 enhances the ATP-induced ATP release in rat SCN astrocytes through positive allosteric modulation of the P2X7 receptor. The binding of GW791343 to an allosteric site on the P2X7R potentiates the receptor's response to its endogenous agonist, ATP. This heightened activation of the P2X7R leads to an increased influx of Ca²⁺ and Na⁺. The subsequent rise in intracellular Ca²⁺, along with direct P2X7R-pannexin-1 interaction, is thought to promote the opening of pannexin-1 hemichannels, which facilitates the release of ATP into the extracellular space. This creates a positive feedback loop, further amplifying the rhythmic release of ATP.

GW791343_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular ATP Extracellular ATP P2X7 Receptor P2X7 Receptor Extracellular ATP->P2X7 Receptor Agonist Binding GW791343 GW791343 GW791343->P2X7 Receptor Positive Allosteric Modulation Pannexin-1 Hemichannel Pannexin-1 Hemichannel P2X7 Receptor->Pannexin-1 Hemichannel Interaction Ca2+ Influx Ca2+ Influx P2X7 Receptor->Ca2+ Influx Channel Opening ATP Release ATP Release Pannexin-1 Hemichannel->ATP Release Facilitated Diffusion Ca2+ Influx->Pannexin-1 Hemichannel ATP Release->Extracellular ATP Positive Feedback

Caption: Signaling pathway of GW791343 on ATP release.

Experimental Protocols

The following is a detailed methodology for assessing the effect of GW791343 on the circadian rhythm of ATP in organotypic SCN cultures.

4.1. Preparation of Organotypic SCN Cultures

  • Animal Model: Utilize neonatal (postnatal day 6-10) Sprague-Dawley rats.

  • Dissection: Isolate the brain and prepare 300-400 µm thick coronal slices containing the SCN using a vibratome in ice-cold Gey's balanced salt solution supplemented with glucose.

  • Culture Preparation: Dissect the SCN from the slices and place it on a sterile, porous membrane insert in a 35-mm culture dish.

  • Culture Medium: Culture the SCN explants in a serum-free medium supplemented with B27, glutamine, and antibiotics.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for at least one week to allow them to stabilize before experimentation.

4.2. Drug Treatment and Sample Collection

  • Synchronization: Prior to the experiment, synchronize the SCN cultures by a medium change.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the final concentration (5 µM) in the culture medium. A vehicle control group with the same concentration of the solvent should be run in parallel.

  • Treatment: At the start of the experiment (designated as Zeitgeber Time 0), replace the medium in the culture dishes with either the control medium or the GW791343-containing medium.

  • Sample Collection: Collect the entire volume of the culture medium every 4 hours over a 48-hour period. Immediately after collection, replace the medium with fresh control or drug-containing medium.

  • Sample Storage: Store the collected medium samples at -80°C until the ATP assay is performed.

4.3. ATP Measurement

  • Assay Principle: Utilize a luciferin-luciferase-based bioluminescence assay to quantify the ATP concentration in the collected medium samples.

  • Reagents: Use a commercially available ATP determination kit containing luciferase and its substrate, D-luciferin.

  • Procedure:

    • Thaw the collected medium samples on ice.

    • In a white, opaque 96-well plate, add a small volume of each sample.

    • Add the luciferin-luciferase reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings to ATP concentrations (e.g., in nM).

4.4. Data Analysis

  • Rhythm Analysis: Analyze the time-series data for circadian rhythmicity using software packages such as ChronoShop or CircWave. Determine the period, amplitude, and phase of the ATP rhythm for both control and treated groups.

  • Statistical Analysis: Compare the rhythm parameters (amplitude, period, and mesor) between the control and GW791343-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of less than 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for studying the effect of GW791343 on the ATP rhythm.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis SCN Culture Prep SCN Culture Prep Synchronization Synchronization SCN Culture Prep->Synchronization Drug Solution Prep Drug Solution Prep Drug Application Drug Application Drug Solution Prep->Drug Application Synchronization->Drug Application Time-Series\nSample Collection\n(48h, every 4h) Time-Series Sample Collection (48h, every 4h) Drug Application->Time-Series\nSample Collection\n(48h, every 4h) ATP Quantification\n(Luciferase Assay) ATP Quantification (Luciferase Assay) Time-Series\nSample Collection\n(48h, every 4h)->ATP Quantification\n(Luciferase Assay) Rhythm Analysis\n(Period, Amplitude, Phase) Rhythm Analysis (Period, Amplitude, Phase) ATP Quantification\n(Luciferase Assay)->Rhythm Analysis\n(Period, Amplitude, Phase) Statistical Comparison Statistical Comparison Rhythm Analysis\n(Period, Amplitude, Phase)->Statistical Comparison

Caption: Experimental workflow for assessing GW791343's effect.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the P2X7 receptor in the regulation of circadian rhythms. Its species-specific activity as a positive allosteric modulator in rats leads to a significant enhancement of the amplitude of the circadian ATP release rhythm in the SCN. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate interplay between purinergic signaling and the central circadian pacemaker. Further research is warranted to elucidate the precise molecular mechanisms downstream of P2X7R activation and to explore the therapeutic potential of modulating this pathway in circadian-related disorders.

References

Foundational Research on GW791343 and Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the compound GW791343 and its interaction with purinergic signaling pathways. While the initial query suggested a focus on the P2Y2 receptor, current scientific literature establishes GW791343 as a potent, species-specific allosteric modulator of the P2X7 receptor . This guide will therefore focus on the well-documented effects of GW791343 on the P2X7 receptor and, to address the broader interest in purinergic signaling, will also provide a detailed overview of the canonical P2Y2 receptor signaling pathway.

GW791343: A Modulator of the P2X7 Receptor

GW7913443 is a synthetic organic compound that has been identified as a non-competitive, allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2] A key characteristic of GW791343 is its species-specific activity.[3]

Mechanism of Action

GW791343 exhibits distinct effects on human and rat P2X7 receptors:

  • Human P2X7 Receptor: GW791343 acts as a negative allosteric modulator (NAM) .[1][2][3] It binds to a site distinct from the ATP binding site, inducing a conformational change that inhibits the receptor's function.[1][4] This results in a non-competitive antagonism of ATP-induced responses.[1]

  • Rat P2X7 Receptor: In contrast, GW791343 functions as a positive allosteric modulator (PAM) .[1][2] It enhances the receptor's response to ATP, increasing both the potency and maximal effect of the agonist.[1]

This differential activity makes GW791343 a valuable tool for studying the structural and functional differences between human and rat P2X7 receptors.[1]

Quantitative Data

The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified in various studies.

ParameterSpeciesValueNotes
pIC50 Human6.9 - 7.2Negative allosteric modulator.[3]
pIC50 Rat6.04 ± 0.10Determined via inhibition of [3H]-compound-17 binding, indicating interaction with an allosteric site.[1]

Experimental Protocols

The characterization of GW791343 and other P2X7 receptor modulators relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation

This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to molecules like ethidium bromide (EtBr).[5][6]

Principle: Upon activation by ATP, the P2X7 receptor forms a non-selective pore that allows the passage of molecules up to 900 Da.[6] Ethidium bromide, a fluorescent dye, can enter the cell through this pore and intercalate with intracellular nucleic acids, leading to a significant increase in fluorescence.

Methodology:

  • Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the P2X7 gene) in a 96-well plate and culture overnight.[7]

  • Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or a vehicle control for a specified period (e.g., 30-40 minutes).[3][7]

  • Dye and Agonist Addition: Add ethidium bromide to the assay buffer. To initiate the assay, add a P2X7 receptor agonist, such as ATP or the more potent analog BzATP.[7]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[7]

  • Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value for inhibition of pore formation.[7]

Calcium Mobilization Assay for P2X7 and P2Y2 Receptor Activity

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. It is a common method for assessing the function of both P2X and Gq-coupled P2Y receptors.[8][9]

Principle: P2X7 receptor activation leads to a direct influx of extracellular calcium.[10] Gq-coupled receptors, like P2Y2, activate phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11][12] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[8]

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (P2X7 or P2Y2) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for approximately 1 hour at 37°C.[9][13]

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with different concentrations of the test compound (e.g., GW791343 for P2X7 or a P2Y2 antagonist) or vehicle.[7]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and record a baseline fluorescence. Add the appropriate agonist (e.g., ATP or BzATP for P2X7; ATP or UTP for P2Y2) to stimulate the receptor and immediately begin kinetic fluorescence measurements.[8][9]

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. For antagonists, determine the IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.

Purinergic Signaling Pathways

GW791343 and the P2X7 Receptor Signaling Pathway

The binding of ATP to the P2X7 receptor triggers the opening of an ion channel, leading to cation influx and subsequent downstream signaling events. GW791343 allosterically modulates this process.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore Prolonged Activation GW791343 GW791343 (Allosteric Site) GW791343->P2X7 Modulates ATP ATP (Orthosteric Site) ATP->P2X7 Binds Inflammasome NLRP3 Inflammasome Activation K_efflux->Inflammasome IL1b IL-1β Release Inflammasome->IL1b

Caption: Allosteric modulation of the P2X7 receptor signaling pathway by GW791343.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is equipotently activated by ATP and UTP.[12][14] Its activation initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins.[11][12]

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates Ligand ATP / UTP Ligand->P2Y2 Binds PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Cytokine Release) PKC->Cellular_Response

Caption: The canonical P2Y2 receptor signaling pathway via Gq/11 and PLC activation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening compounds for their effect on P2X7 receptor-mediated pore formation.

Experimental_Workflow start Start cell_culture Seed P2X7-expressing cells in 96-well plate start->cell_culture compound_prep Prepare serial dilutions of GW791343 start->compound_prep incubation Pre-incubate cells with GW791343 cell_culture->incubation compound_prep->incubation assay_prep Add Ethidium Bromide and ATP/BzATP incubation->assay_prep measurement Measure fluorescence kinetically assay_prep->measurement analysis Analyze data and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for an ethidium bromide uptake assay to assess P2X7 receptor modulation.

This guide provides a comprehensive, technically focused overview of the current understanding of GW791343's role in purinergic signaling, with a clear emphasis on its interaction with the P2X7 receptor. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation in this field.

References

Methodological & Application

Protocol for the Solubilization and Use of GW791343 dihydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of GW791343 dihydrochloride (B599025) for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in experimental settings.

Compound Information

GW791343 dihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This compound is frequently utilized in neurological disease research.[2][3]

Solubility and Stock Solution Preparation

Proper dissolution is critical for the efficacy of this compound in in vitro assays. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4]

Table 1: Solubility and Stock Solution Preparation of this compound

SolventMaximum ConcentrationStock Solution ConcentrationStorage of Stock Solution
DMSO≥ 2 mg/mL (≥ 4.47 mM)[2]10 mM[2]-20°C for up to 1 month or -80°C for up to 6 months.[2]

Note: It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (M.Wt: 483.81 g/mol ), add 0.2067 mL of DMSO.[4]

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, gentle warming or sonication can be used to aid the process.[2]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C or -80°C as recommended.[2]

Preparation of Working Solutions for In Vitro Assays

This section describes the preparation of working solutions from the 10 mM DMSO stock for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro studies range from 0.01 µM to 30 µM.[2]

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.

  • Always prepare fresh working solutions immediately before use.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing this compound in in vitro experiments.

G cluster_prep Compound Preparation cluster_exp In Vitro Experiment A Weigh GW791343 dihydrochloride B Dissolve in DMSO (10 mM Stock) A->B C Aliquot and Store (-20°C or -80°C) B->C D Thaw Stock Solution C->D E Prepare Working Dilutions in Culture Medium D->E F Treat Cells with GW791343 E->F G Incubate for Desired Time F->G H Perform Assay (e.g., Ethidium Accumulation) G->H

Caption: Workflow for preparing and using GW791343 in vitro.

Signaling Pathway of GW791343 at the P2X7 Receptor

This compound acts as a non-competitive antagonist at the human P2X7 receptor, which is an ATP-gated ion channel.[1][2] It modulates the receptor's activity without directly competing with ATP for the binding site.[1][5]

G cluster_membrane Cell Membrane cluster_receptor Human P2X7 Receptor P2X7 P2X7 AllostericSite Allosteric Site IonChannel Ion Channel Opening AllostericSite->IonChannel Inhibits ATPSite ATP Binding Site ATPSite->IonChannel Activates ATP ATP (Agonist) ATP->ATPSite Binds to GW791343 GW791343 GW791343->AllostericSite Binds to Downstream Downstream Signaling IonChannel->Downstream

Caption: GW791343 mechanism at the human P2X7 receptor.

References

In Vivo Administration Guide for GW791343 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. GW791343 dihydrochloride acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This distinct pharmacological profile makes it a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in rodent models of neurological and inflammatory diseases.

Mechanism of Action

This compound modulates the function of the P2X7 receptor, an ATP-gated ion channel. In humans, it acts as a non-competitive antagonist, inhibiting the receptor's activity.[2] Conversely, in rats, it enhances the receptor's response to ATP.[1] The P2X7 receptor is a key player in inflammatory signaling cascades. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a variety of downstream events. These include the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective pore. A major consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome, which leads to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]

P2X7 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in initiating an inflammatory response.

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: Simplified P2X7 receptor signaling cascade.

In Vivo Administration Protocols

The successful in vivo application of this compound is critically dependent on the appropriate choice of vehicle for solubilization and the route of administration. Due to its chemical properties, this compound requires a specific solvent formulation for effective delivery in animal models.

Vehicle Formulations

Several vehicle formulations have been reported to successfully solubilize this compound for in vivo use. The choice of formulation may depend on the desired route of administration and the experimental timeline. It is recommended to prepare a stock solution first, which can then be diluted to the final working concentration. Prepare fresh working solutions on the day of the experiment to ensure stability and efficacy.

Formulation ComponentPercentageNotes
Formulation 1
DMSO10%Initial solvent to dissolve the compound.
PEG30040%A common co-solvent to improve solubility.
Tween-805%A surfactant to aid in creating a stable emulsion.
Saline45%The final diluent to achieve the desired concentration.
Formulation 2
DMSO10%Initial solvent.
Corn oil90%Suitable for oral or subcutaneous administration, particularly for longer-term studies. Be cautious if the continuous dosing period exceeds half a month.[5]

Preparation Protocol (Formulation 1):

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween-80 and mix until a homogenous solution is formed.

  • Finally, add saline to reach the final desired volume and concentration.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Routes of Administration and Dosages

While specific in vivo studies detailing the administration of this compound are not widely published, information from analogous P2X7 receptor antagonists and general principles of rodent pharmacology can guide experimental design. The choice of administration route will depend on the target tissue and the desired pharmacokinetic profile.

Route of AdministrationGeneral Dosage Range (mg/kg)Notes
Intraperitoneal (IP) Injection 10 - 50A common route for systemic delivery in rodents, offering rapid absorption. Ensure proper injection technique to avoid administration into the gut or bladder.
Oral Gavage (PO) 10 - 100Suitable for assessing oral bioavailability and for chronic dosing paradigms. The use of a corn oil-based vehicle may be appropriate.
Intravenous (IV) Injection 1 - 10Provides immediate and complete systemic exposure. Requires careful formulation to ensure solubility and prevent precipitation in the bloodstream.

Note: The provided dosage ranges are suggestions based on typical small molecule administration in rodents and should be optimized for each specific experimental model and research question through dose-response studies.

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the efficacy of this compound in an animal model of disease is outlined below. This example focuses on a model of inflammatory pain.

experimental_workflow Experimental Workflow for In Vivo Efficacy Study Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Acclimation->Baseline Induction Induction of Pathology (e.g., CFA injection) Baseline->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment GW791343 or Vehicle Administration (e.g., daily IP) Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing at specified time points Tissue_Collection Tissue Collection (e.g., spinal cord, DRG) Post_Treatment_Testing->Tissue_Collection Analysis Biochemical Analysis (e.g., cytokine levels, IHC) Tissue_Collection->Analysis

Caption: A generalized workflow for an in vivo study.

Key Considerations for In Vivo Studies

  • Species Specificity: Remember that this compound has opposing effects on human and rat P2X7 receptors. This is a critical consideration when designing experiments and interpreting results.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct preliminary PK/PD studies to determine the optimal dosing regimen to achieve and maintain the desired drug exposure at the target site.

  • Controls: Always include appropriate vehicle control groups in your experimental design to account for any effects of the solvent formulation.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of the P2X7 receptor. Careful consideration of the formulation, route of administration, and species-specific activity is essential for the successful design and interpretation of experiments. The protocols and information provided in this guide are intended to serve as a starting point for researchers to develop robust and reproducible in vivo studies.

References

Application of GW791343 in studying neuroinflammation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) that, in its chronic state, is implicated in the pathogenesis of various neurodegenerative diseases. A key player in mediating this inflammatory response is the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the CNS.[1][2][3][4] GW791343 is a potent and selective negative allosteric modulator of the human P2X7 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in neuroinflammatory pathways.[5][6] By inhibiting P2X7R activation, GW791343 allows for the elucidation of downstream signaling cascades, including microglial activation and pro-inflammatory cytokine release.[1][3][7][8][9][10]

Important Note on Species Specificity: GW791343 exhibits species-specific activity. It functions as a negative allosteric modulator at the human P2X7 receptor, while its primary effect at the rat P2X7 receptor is positive allosteric modulation.[6] This is a critical consideration for experimental design and data interpretation.

Mechanism of Action

GW791343 acts as a non-competitive antagonist of the human P2X7 receptor.[5][6] It binds to an allosteric site on the receptor, distinct from the ATP binding site, and modulates the receptor's function. This negative allosteric modulation prevents the conformational changes required for ion channel opening and subsequent downstream signaling, even in the presence of the endogenous agonist, ATP.

The activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the formation of a non-selective pore, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ionic dysregulation triggers a cascade of intracellular events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1] By blocking this initial step, GW791343 effectively inhibits these downstream inflammatory responses.

Data Presentation

In Vitro Activity of GW791343
ParameterSpeciesValueAssay Conditions
pIC₅₀Human6.9 - 7.2Inhibition of agonist-stimulated ethidium (B1194527) accumulation in cells expressing recombinant human P2X7 receptor.[5]
ActivityHumanNegative Allosteric ModulatorNon-competitive antagonism observed in ethidium accumulation and radioligand binding studies.[5][6]
ActivityRatPositive Allosteric ModulatorPredominantly enhances agonist responses at the rat P2X7 receptor.[6]

Signaling Pathways

Below is a diagram illustrating the signaling pathway of P2X7 receptor-mediated neuroinflammation and the inhibitory action of GW791343.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Initiates ATP ATP (Agonist) ATP->P2X7R Binds and Activates Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines Leads to Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation GW791343 GW791343 GW791343->P2X7R Inhibits (Negative Allosteric Modulation)

Caption: P2X7R signaling in neuroinflammation and its inhibition by GW791343.

Experimental Protocols

In Vitro Assessment of GW791343 Efficacy in a Human Microglial Cell Line

This protocol describes a method to evaluate the inhibitory effect of GW791343 on ATP-induced pro-inflammatory cytokine release in a human microglial cell line (e.g., HMC3).

Materials:

  • Human microglial cell line (e.g., HMC3)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • GW791343

  • Adenosine triphosphate (ATP) or BzATP (a more potent P2X7R agonist)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate the human microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of GW791343 in serum-free culture medium. Pre-incubate the cells with varying concentrations of GW791343 for 1 hour.

  • Priming (Optional but Recommended): To enhance the inflammatory response, prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Activation: Stimulate the cells with a P2X7R agonist, such as ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM), for 1 hour. Include a vehicle control (no agonist) and a positive control (agonist without GW791343).

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • Analysis:

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant using a commercial cytotoxicity assay kit to rule out toxic effects of the compound.

G start Start plate_cells Plate Human Microglial Cells start->plate_cells add_gw Add GW791343 (Varying Concentrations) plate_cells->add_gw prime_lps Prime with LPS (Optional) add_gw->prime_lps activate_atp Activate with ATP/BzATP prime_lps->activate_atp collect_supernatant Collect Supernatant activate_atp->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa ldh_assay LDH Cytotoxicity Assay collect_supernatant->ldh_assay end End elisa->end ldh_assay->end

Caption: Experimental workflow for in vitro screening of GW791343.

In Vivo Assessment of GW791343 in a Mouse Model of Acute Neuroinflammation

This protocol outlines a general procedure to evaluate the efficacy of GW791343 in a mouse model of neuroinflammation induced by intracerebroventricular (ICV) injection of a P2X7R agonist. Note: Given the species specificity, the direct anti-inflammatory effects of GW791343 may not be observed in wild-type mice. This model is more suitable for studying the consequences of P2X7R modulation or for use with humanized P2X7R mouse models.

Materials:

  • Adult male C57BL/6J mice (or a humanized P2X7R mouse model)

  • GW791343

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

  • BzATP

  • Stereotaxic apparatus

  • Anesthetics

  • Brain homogenization buffer

  • ELISA kits for mouse pro-inflammatory cytokines (e.g., IL-1β, TNF-α)

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize mice to the housing conditions for at least one week.

    • Administer GW791343 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.

  • Induction of Neuroinflammation:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform an ICV injection of BzATP (or another inflammatory stimulus like LPS) into the lateral ventricle. A control group should receive an ICV injection of sterile saline.

  • Tissue Collection:

    • At a specific time point post-ICV injection (e.g., 4-24 hours), euthanize the mice.

    • Perfuse the animals with cold PBS.

    • Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

  • Analysis:

    • Homogenize the brain tissue in an appropriate buffer.

    • Centrifuge the homogenates and collect the supernatants.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain homogenates using ELISA kits.

    • Immunohistochemical analysis can also be performed on brain sections to assess microglial activation (e.g., using Iba1 staining).

G start Start acclimatize Acclimatize Mice start->acclimatize administer_gw Administer GW791343 or Vehicle acclimatize->administer_gw induce_inflammation Induce Neuroinflammation (ICV BzATP) administer_gw->induce_inflammation euthanize_collect Euthanize and Collect Brain Tissue induce_inflammation->euthanize_collect homogenize Homogenize Tissue euthanize_collect->homogenize analyze Analyze Cytokine Levels (ELISA) and Microglial Activation (IHC) homogenize->analyze end End analyze->end

Caption: In vivo experimental workflow for assessing GW791343 efficacy.

Conclusion

GW791343 is a valuable research tool for investigating the role of the human P2X7 receptor in neuroinflammation. Its high potency and selectivity allow for targeted studies of the P2X7R signaling pathway and its contribution to the pathogenesis of neurological disorders. The provided protocols offer a framework for assessing the efficacy of GW791343 in both in vitro and in vivo models. Researchers must remain mindful of the compound's species specificity when designing and interpreting experiments.

References

Application Notes and Protocols for GW791343 Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurological diseases.[1] A critical consideration for researchers utilizing this compound is its species-specific mechanism of action. In human P2X7 receptors, GW791343 acts as a negative allosteric modulator (antagonist), whereas in rat P2X7 receptors, it functions as a positive allosteric modulator, enhancing the receptor's response to ATP.[2][3][4] This document provides detailed application notes and experimental protocols for the use of GW791343 dihydrochloride in rodent models, with a focus on leveraging its positive allosteric modulatory effects in rats.

Data Presentation

The following tables summarize key quantitative data for this compound based on available in vitro and formulation studies. Due to a lack of published in vivo studies with specific dosing information for GW791343, the in vivo parameters are presented as a suggested starting point based on typical concentrations for P2X7 modulators and the compound's solubility.

Table 1: In Vitro Activity of GW791343

ParameterSpeciesValueNotes
pIC₅₀ Human6.9 - 7.2Negative allosteric modulator.[1]
Modulation RatPositive allosteric modulatorPotentiates ATP-induced responses.[2][3]
Effective Concentration Rat (ex vivo)5 µMEnhanced ATP release rhythm in organotypic rat SCN cultures.[1]
Binding Affinity (pIC₅₀) Rat6.04 ± 0.10Inhibition of [³H]-compound-17 binding.[4]

Table 2: Formulation and Proposed In Vivo Dosing for Rodent Models

ParameterValueReference / Justification
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Solubility in Vehicle ≥ 2 mg/mL[1]
Suggested Dose Range (Rat) 1 - 10 mg/kgThis is a proposed starting range. Optimization is recommended.
Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)Common routes for systemic administration in rodents.
Dosing Volume 5 - 10 mL/kg (i.p.), 5 mL/kg (i.v. bolus)Standard acceptable volumes for rats.
Frequency Once daily (acute) or as determined by pharmacokinetic studiesTo be optimized based on the specific experimental paradigm.

Signaling Pathways and Mechanism of Action

GW791343 modulates the activity of the P2X7 receptor, an ion channel that opens in response to high concentrations of extracellular ATP. In rats, as a positive allosteric modulator, GW791343 enhances the influx of Ca²⁺ and Na⁺ ions initiated by ATP binding. This amplified cation influx can trigger various downstream signaling cascades, particularly in neurons and glial cells, which are central to neuroinflammatory and pain processes.

P2X7_Signaling_Rat cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades P2X7 Rat P2X7 Receptor (Ion Channel) Ion_Influx Increased Ca²⁺/Na⁺ Influx P2X7->Ion_Influx Opens Channel ATP Extracellular ATP ATP->P2X7 Binds & Activates GW7913443 GW791343 (Positive Allosteric Modulator) GW7913443->P2X7 Binds & Potentiates CaMKII CaMKII Activation Ion_Influx->CaMKII PKC PKC Activation Ion_Influx->PKC Inflammasome NLRP3 Inflammasome Assembly Ion_Influx->Inflammasome p38_MAPK p38 MAPK Activation CaMKII->p38_MAPK NFkB NF-κB Activation PKC->NFkB Cellular_Response Cellular Responses (e.g., Cytokine Release, Neurotransmitter Modulation) p38_MAPK->Cellular_Response NFkB->Cellular_Response Inflammasome->Cellular_Response

Caption: P2X7 Receptor Signaling Pathway in Rats with GW791343.

Experimental Protocols

Given the potentiation effect of GW791343 on rat P2X7 receptors, a relevant experimental design would involve models where P2X7 activation is hypothesized to exacerbate a pathological condition, such as neuropathic pain or neuroinflammation. The following is a detailed protocol for a suggested experiment in a rat model of neuropathic pain.

Protocol 1: Evaluation of GW791343 in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

1. Objective: To determine if potentiation of the P2X7 receptor with GW791343 exacerbates mechanical allodynia in a rat model of neuropathic pain.

2. Animals: Male Sprague-Dawley rats (200-250g).

3. Materials:

  • This compound
  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile Saline
  • Isoflurane for anesthesia
  • 4-0 chromic gut sutures
  • Von Frey filaments for behavioral testing
  • Standard animal husbandry supplies

4. Experimental Workflow:

CCI_Workflow cluster_treatment Treatment Period (e.g., Day 7-14 post-CCI) acclimatization Acclimatization (1 week) baseline Baseline Behavioral Testing (Von Frey Test) acclimatization->baseline surgery CCI Surgery (Day 0) baseline->surgery group1 Group 1: Sham + Vehicle group2 Group 2: CCI + Vehicle group3 Group 3: CCI + GW791343 (Low Dose, e.g., 1 mg/kg) group4 Group 4: CCI + GW791343 (High Dose, e.g., 10 mg/kg) behavioral_testing Behavioral Testing (e.g., 1 hr post-injection on treatment days) euthanasia Euthanasia & Tissue Collection (Day 14) behavioral_testing->euthanasia analysis Data Analysis (e.g., Paw withdrawal thresholds, Cytokine levels) euthanasia->analysis

Caption: Experimental Workflow for CCI Neuropathic Pain Model.

5. Detailed Procedure:

6. Outcome Measures:

  • Primary: Paw withdrawal threshold (in grams) in response to mechanical stimulation. An exacerbation of pain would be indicated by a lower withdrawal threshold in the GW791343-treated groups compared to the CCI-vehicle group.
  • Secondary: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β) in the spinal cord or DRGs to assess the neuroinflammatory response.

Conclusion

This compound is a valuable research tool for investigating the role of the P2X7 receptor in rodent models. Its opposing activities in rat versus human systems necessitate careful consideration in experimental design. The protocols and data provided herein offer a framework for researchers to explore the consequences of P2X7 receptor potentiation in rats, particularly in the context of neurological and inflammatory conditions. As with any experimental compound, dose-response studies and pharmacokinetic profiling are highly recommended to refine the treatment regimen for specific research questions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GW791343 in cell culture experiments. GW791343 is a potent and selective, non-competitive allosteric modulator with dual activity. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. Additionally, it functions as a CCR2 antagonist. This document outlines recommended concentrations, experimental procedures, and the underlying signaling pathways for both targets.

Data Presentation: Recommended Concentrations

The optimal concentration of GW791343 is cell-type and experiment-dependent. The following tables summarize starting concentrations reported in the literature for its activity as a P2X7 modulator and a CCR2 antagonist.

Table 1: Recommended Concentrations for GW791343 as a P2X7 Receptor Modulator

Cell LineExperimental AssayConcentration RangeIncubation TimeReported Effect
HEK293 (expressing human P2X7)Ethidium Accumulation Assay0.01 - 10 µM40 minutesNon-competitive antagonism of the human P2X7 receptor.[1]
HEK293 (expressing human P2X7)Allosteric Modulation Assay3, 10, 30 µM40 minutesNegative allosteric modulation of the human P2X7 receptor.[1]
SCN cells (rat)ATP Release Rhythm Assay5 µM24 - 48 hoursEnhanced amplitude of ATP release rhythm.[1]

Table 2: Recommended Concentrations for CCR2 Antagonist (CAS 445479-97-0) Activity

Cell LineExperimental AssayConcentrationIncubation TimeReported Effect
A549 (human non-small cell lung cancer)Cell Viability Assay (WST-1)0 - 20 nM72 hoursInhibition of CCL2-mediated cell proliferation.
A549 (human non-small cell lung cancer)Migration & Invasion Assays10 nM24 hoursInhibition of CCL2-mediated migration and invasion.
A549 (human non-small cell lung cancer)Wound Healing Scratch Assay20 µg/ml2 hours (pretreatment)Inhibition of cell migration.

Signaling Pathways

P2X7 Receptor Signaling

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux. This ion exchange triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. GW791343, as a negative allosteric modulator in human cells, binds to a site distinct from the ATP binding site to inhibit these downstream effects.

P2X7_Signaling P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Channel Cation Channel Opening P2X7R->Channel GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7R Inhibits Ca_influx Ca²⁺ Influx Channel->Ca_influx K_efflux K⁺ Efflux Channel->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b CCR2_Signaling CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein GW791343_CCR2 GW791343 (Antagonist) GW791343_CCR2->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration MAPK->Migration JAK_STAT->Proliferation Ethidium_Uptake_Workflow Ethidium Bromide Uptake Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells 1. Seed P2X7-expressing cells in a 96-well plate culture_cells 2. Culture cells to desired confluency seed_cells->culture_cells preincubate 3. Pre-incubate cells with various concentrations of GW791343 culture_cells->preincubate add_dye_agonist 4. Add Ethidium Bromide and P2X7 agonist (e.g., ATP, BzATP) preincubate->add_dye_agonist incubate_plate 5. Incubate at 37°C for 15-30 minutes add_dye_agonist->incubate_plate measure_fluorescence 6. Measure fluorescence (Excitation: ~525 nm, Emission: ~605 nm) incubate_plate->measure_fluorescence analyze_data 7. Analyze data and determine IC₅₀ measure_fluorescence->analyze_data

References

Application Notes and Protocols: Preparation of GW791343 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW791343 is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of GW791343 dihydrochloride (B599025) stock solutions to ensure experimental reproducibility and integrity of the compound.

Chemical Properties and Data

A summary of the essential quantitative data for GW791343 dihydrochloride is provided in the table below. Note that the molecular weight may be cited for the dihydrochloride or trihydrochloride salt; it is crucial to use the value provided on the manufacturer's certificate of analysis for accurate molarity calculations.

PropertyValueSource
Molecular Formula C20H26Cl2F2N4O[3]
Molecular Weight 483.81 g/mol (trihydrochloride)[1][4]
447.35 g/mol (dihydrochloride)[5]
Solubility (Water) up to 100 mM[1]
Solubility (DMSO) ≥ 2 mg/mL[6]
Appearance White to off-white solid[5]
Storage (Solid) -20°C, desiccated[2]
Storage (Solution) -20°C for up to 1 month, -80°C for up to 6 months[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

3.1. Materials

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator

3.2. Procedure

  • Pre-analysis and Calculation:

    • Before opening, bring the vial of GW7913443 dihydrochloride to room temperature to prevent condensation.

    • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example Calculation for 1 mL of a 10 mM stock solution (using MW = 483.81 g/mol ): Mass (mg) = 10 mM x 1 mL x 483.81 g/mol = 4.8381 mg

  • Weighing the Compound:

    • Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or on a weighing paper.

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If precipitation is observed, gentle warming in a water bath or sonication can be used to aid dissolution.[6]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][6]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the vials are tightly sealed.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and a conceptual representation of GW791343's mechanism of action.

G cluster_prep Stock Solution Preparation Workflow A Calculate Mass of GW791343 B Weigh Compound A->B Mass value C Add DMSO B->C Powder D Vortex/Sonicate to Dissolve C->D Suspension E Aliquot Solution D->E Clear Solution F Store at -20°C or -80°C E->F Aliquots

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway Conceptual Signaling Pathway of GW791343 GW791343 GW791343 Modulation Allosteric Modulation GW791343->Modulation P2X7R P2X7 Receptor P2X7R->Modulation Effect Modulated Receptor Activity (Negative in Human, Positive in Rat) Modulation->Effect

Caption: Mechanism of Action of GW791343 as a P2X7R Allosteric Modulator.

Safety Precautions

  • This compound is for research use only.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application Note and Protocol: Investigating GW791343 as a Potential Efflux Pump Inhibitor in Staphylococcus aureus using an Ethidium Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

Multidrug resistance in bacteria, particularly in clinically significant pathogens like Staphylococcus aureus, is a growing public health crisis. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antimicrobial agents from the bacterial cell. This application note details a research protocol to investigate a novel compound, GW791343, as a potential inhibitor of efflux pumps in S. aureus. The methodology is based on the well-established ethidium (B1194527) bromide (EtBr) accumulation assay. EtBr, a fluorescent intercalating agent, is a known substrate for many bacterial efflux pumps. Its fluorescence significantly increases upon binding to intracellular DNA, providing a reliable measure of its intracellular concentration. By comparing EtBr accumulation in the presence and absence of GW791343, this protocol aims to determine if the compound can inhibit efflux pump activity, leading to increased intracellular EtBr levels. This protocol is intended for researchers in microbiology, drug discovery, and infectious diseases to explore new avenues for combating antibiotic resistance.

Introduction

Bacterial efflux pumps are transmembrane proteins that play a crucial role in the intrinsic and acquired resistance of bacteria to a wide variety of antibiotics and biocides.[1] These pumps act as cellular housekeepers, expelling toxic substances, but their overexpression can lead to clinically relevant levels of drug resistance. Therefore, the identification of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.[2]

The ethidium bromide (EtBr) accumulation assay is a common and reliable method for studying efflux pump activity in real-time.[3][4] EtBr is a fluorescent molecule that is a substrate for numerous multidrug resistance (MDR) efflux pumps.[5] When EtBr is extruded from the cell, its fluorescence is low. However, when it accumulates intracellularly and intercalates with DNA, its fluorescence emission increases significantly.[4] This change in fluorescence can be monitored over time to assess the activity of efflux pumps. The addition of an EPI will block the efflux of EtBr, leading to its accumulation and a corresponding increase in fluorescence.[2]

GW791343 is known as a potent and selective allosteric modulator of the human P2X7 receptor.[6][7] Its effects on ethidium accumulation have been documented in eukaryotic cells expressing this receptor.[6] To date, there is no published evidence of GW791343 being tested for activity against bacterial efflux pumps. This protocol, therefore, outlines an exploratory study to investigate the potential off-target effects of GW791343 on efflux pumps in Staphylococcus aureus, a gram-positive bacterium known for its clinical relevance and diverse array of efflux pumps.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principle of the ethidium bromide accumulation assay and the experimental workflow for testing GW791343.

Ethidium_Accumulation_Principle cluster_0 Bacterial Cell with Active Efflux Pump cluster_1 Bacterial Cell with Inhibited Efflux Pump EtBr_in Ethidium Bromide (EtBr) Efflux_Pump Efflux Pump EtBr_in->Efflux_Pump Enters cell DNA Bacterial DNA EtBr_in->DNA Minimal binding EtBr_out EtBr Efflux_Pump->EtBr_out Pumped out Fluorescence_Low Low Fluorescence DNA->Fluorescence_Low EtBr_in_2 Ethidium Bromide (EtBr) Efflux_Pump_Inhibited Inhibited Efflux Pump EtBr_in_2->Efflux_Pump_Inhibited Enters cell DNA_2 Bacterial DNA EtBr_in_2->DNA_2 Accumulates and binds GW791343 GW791343 (Potential EPI) GW791343->Efflux_Pump_Inhibited Inhibits Fluorescence_High High Fluorescence DNA_2->Fluorescence_High

Figure 1: Principle of the Ethidium Bromide Accumulation Assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Accumulation Assay cluster_analysis Data Analysis start Culture S. aureus to mid-log phase harvest Harvest and wash cells start->harvest resuspend Resuspend in PBS harvest->resuspend add_glucose Add glucose to cell suspension resuspend->add_glucose aliquot Aliquot into 96-well plate add_glucose->aliquot add_compounds Add GW791343 / Controls aliquot->add_compounds add_etbr Add Ethidium Bromide add_compounds->add_etbr measure Measure fluorescence kinetically add_etbr->measure plot Plot fluorescence vs. time measure->plot compare Compare slopes/end-point fluorescence plot->compare conclusion Determine effect of GW791343 compare->conclusion

Figure 2: Experimental workflow for the ethidium accumulation assay.

Materials and Reagents

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate with known efflux activity)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethidium Bromide (EtBr) solution (1 mg/mL stock in water)

  • GW791343 dihydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (positive control EPI)

  • Glucose

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 530 nm, Emission: 590 nm)

  • Spectrophotometer

  • Centrifuge

Experimental Protocol

1. Preparation of Bacterial Culture

1.1. Inoculate 5 mL of TSB with a single colony of S. aureus. 1.2. Incubate overnight at 37°C with shaking (200 rpm). 1.3. The next day, dilute the overnight culture 1:100 into fresh TSB. 1.4. Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). 1.5. Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C. 1.6. Discard the supernatant and wash the cell pellet twice with an equal volume of cold PBS (pH 7.4). 1.7. Resuspend the final cell pellet in PBS to an OD₆₀₀ of 0.4.

2. Preparation of Reagents

2.1. GW791343 Stock Solution: Prepare a 10 mM stock solution of GW791343 in DMSO. Further dilute in PBS to create working solutions. 2.2. CCCP Stock Solution: Prepare a 10 mM stock solution of CCCP in DMSO. Further dilute in PBS. 2.3. Ethidium Bromide Working Solution: Prepare a working solution of EtBr in PBS. The final concentration in the assay will be 1-2 µg/mL.

3. Ethidium Accumulation Assay

3.1. To the washed cell suspension from step 1.7, add glucose to a final concentration of 0.4% (w/v) to energize the cells. 3.2. In a 96-well black, clear-bottom microplate, add the following to triplicate wells:

  • Test wells: 50 µL of cell suspension + 50 µL of GW791343 working solution (to achieve desired final concentrations, e.g., 1, 5, 10, 20 µM).
  • Positive control wells: 50 µL of cell suspension + 50 µL of CCCP working solution (e.g., final concentration of 100 µM).
  • Negative control wells: 50 µL of cell suspension + 50 µL of PBS (with an equivalent concentration of DMSO as the test wells).
  • Blank wells: 100 µL of PBS for background fluorescence. 3.3. Pre-incubate the plate at 37°C for 5 minutes. 3.4. Add EtBr to all wells (except the blank) to a final concentration of 1-2 µg/mL. 3.5. Immediately place the microplate in a pre-warmed (37°C) microplate reader. 3.6. Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 60 minutes.

Data Presentation and Analysis

The results of the ethidium accumulation assay can be summarized in tables for clear comparison of the effects of GW791343 and control compounds.

Table 1: End-point Fluorescence Data

Treatment GroupConcentration (µM)Mean Relative Fluorescence Units (RFU) at 60 minStandard Deviation% Increase in Accumulation vs. Negative Control
Negative Control-50002500%
CCCP (Positive Control)10015000750200%
GW7913431550027510%
GW7913435750037550%
GW7913431010000500100%
GW7913432012500625150%

Table 2: Rate of Ethidium Accumulation (Initial 10 minutes)

Treatment GroupConcentration (µM)Rate of Fluorescence Increase (RFU/min)
Negative Control-100
CCCP (Positive Control)100300
GW7913431110
GW7913435150
GW79134310200
GW79134320250

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides a detailed protocol for an ethidium accumulation assay to investigate the potential of GW791343 as a bacterial efflux pump inhibitor in Staphylococcus aureus. By following this methodology, researchers can obtain quantitative data on the effect of GW791343 on ethidium bromide accumulation. A significant, dose-dependent increase in fluorescence in the presence of GW791343 would suggest that it may inhibit efflux pump activity. Such a finding would warrant further investigation into its mechanism of action and its potential as a lead compound for the development of novel adjuvants to combat antibiotic resistance. Conversely, a lack of effect would suggest that GW791343 does not significantly interact with the major efflux pumps responsible for ethidium bromide extrusion in S. aureus under the tested conditions.

References

Application Notes and Protocols for Long-Term Storage of GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of GW791343 dihydrochloride (B599025), a potent, species-specific allosteric modulator of the P2X7 receptor. Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring the reproducibility of experimental results, and extending its shelf life. The protocols herein cover optimal storage conditions for both the solid compound and solutions, as well as a standardized procedure for stability testing using High-Performance Liquid Chromatography (HPLC).

Compound Information

  • Name: GW791343 dihydrochloride

  • Mechanism of Action: Negative allosteric modulator of the human P2X7 receptor; positive allosteric modulator of the rat P2X7 receptor.[1] It does not compete with ATP for its binding site.

  • Primary Research Area: Neurological diseases, inflammation.

Recommended Long-Term Storage Conditions

To prevent degradation, this compound must be stored under controlled conditions. The optimal conditions vary depending on whether the compound is in solid form or in solution. The following tables summarize the recommended storage parameters based on available data.

Table 1: Long-Term Storage Conditions for Solid this compound

ParameterRecommended ConditionDurationNotes
Temperature-20°CUp to 3 yearsThis is the most commonly recommended temperature for long-term stability.
4°CShort-termSuitable for temporary storage; must be under a dry, inert atmosphere.
AtmosphereStore under dry, inert gas (e.g., nitrogen or argon)At all timesThe dihydrochloride salt can be hygroscopic.
LightProtect from lightAt all timesStore in an amber vial or a light-blocking container.
ContainerTightly sealed, airtight vialAt all timesPrevents moisture and oxygen ingress.

Table 2: Long-Term Storage Conditions for this compound in Solution

SolventTemperatureDurationNotes
DMSO-80°C6 to 12 monthsPreferred condition for stock solutions. Dispense into single-use aliquots to avoid freeze-thaw cycles.
DMSO-20°CUp to 1 monthSuitable for short-term storage of working aliquots.

Note: Some suppliers do not recommend long-term storage of solutions and advise using them promptly after preparation.[2] If long-term storage in solution is necessary, a stability assessment is highly recommended before use.

Experimental Protocols

Protocol for Handling and Storage of Solid this compound
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial to a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid compound.

  • Aliquoting (if necessary): If the entire stock will not be used at once, aliquot the necessary amount in a controlled environment with low humidity (e.g., a glove box with dry nitrogen).

  • Packaging: Store the compound in a tightly sealed amber glass vial. For enhanced protection against moisture, the primary container can be placed in a secondary pouch with a desiccant.

  • Storage: Place the vial in a -20°C freezer. Ensure the storage location is dark and has minimal temperature fluctuations.

  • Retrieval: When accessing the compound, allow the vial to warm to room temperature in a desiccator before opening.

Protocol for Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.

  • Preparation: Prepare the solution to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene (B1209903) or glass vials. The volume of the aliquots should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.

  • Sealing and Labeling: Securely cap and seal each aliquot. Label clearly with the compound name, concentration, date of preparation, and solvent.

  • Storage: Immediately place the aliquots in an -80°C freezer for long-term storage.

Protocol for Stability Assessment by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization for the available equipment and reagents.

  • Objective: To quantify the purity of this compound and detect any degradation products after a period of storage.

  • Materials:

    • This compound (reference standard and stored sample)

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Formic acid (or other suitable buffer components)

    • HPLC system with a UV or PDA detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Suggested Starting Point):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for λmax (e.g., 254 nm as a starting point).

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare Reference Standard Solution: Accurately weigh and dissolve a fresh sample of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

    • Prepare Stored Sample Solution: Prepare the sample that has undergone long-term storage to the same concentration as the reference standard.

    • System Suitability: Inject the reference standard solution multiple times (e.g., n=5) to ensure the system is operating correctly. The relative standard deviation (RSD) for the peak area should be ≤ 2%.

    • Analysis: Inject the reference standard solution and the stored sample solution.

    • Data Analysis:

      • Compare the chromatograms of the reference and stored samples.

      • Identify the main peak corresponding to this compound.

      • Look for the appearance of new peaks (degradation products) or a decrease in the area of the main peak in the stored sample.

      • Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks (expressed as a percentage). A significant decrease in purity indicates degradation.

Visualizations

Signaling Pathway of the P2X7 Receptor

This compound acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Activation of this receptor leads to a cascade of downstream signaling events.

P2X7_Signaling P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7->Ion_Flux GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7 Inhibits (Human) NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Pathway (ERK, p38) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation & Release Casp1->IL1b Inflammation Inflammatory Response IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: P2X7 receptor activation by ATP and its modulation by GW791343.

Experimental Workflow for Long-Term Storage and Stability Assessment

The following diagram outlines the logical flow from receiving the compound to its final use in experiments, incorporating storage and stability checks.

Storage_Workflow Compound Storage and Stability Workflow Receive Receive Compound Store_Solid Store Solid at -20°C Receive->Store_Solid Prep_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Store_Solid->Prep_Solution Aliquot Aliquot for Single Use Prep_Solution->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Time_Point Long-Term Storage Period Store_Solution->Time_Point Stability_Test Perform Stability Test (HPLC) Time_Point->Stability_Test Decision Purity > 95%? Stability_Test->Decision Use_Experiment Use in Experiment Decision->Use_Experiment Yes Discard Discard or Re-purify Decision->Discard No

Caption: Workflow for this compound from receipt to experimental use.

References

Application Notes and Protocols for Investigating Purinergic and Chemokine Receptor Crosstalk in Calcium Imaging Studies Using GW791343 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, particularly C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), are G protein-coupled receptors (GPCRs) that play pivotal roles in mediating leukocyte trafficking during inflammatory responses. Their activation by cognate chemokines, such as CCL2 (for CCR2) and CCL5 (for CCR5), triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium ([Ca2+]i). This calcium influx acts as a crucial second messenger, instigating various cellular responses including chemotaxis, degranulation, and cytokine release. Consequently, CCR2 and CCR5 have emerged as significant therapeutic targets for a spectrum of inflammatory diseases, autoimmune disorders, and HIV infection.

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor, an ATP-gated ion channel also deeply implicated in inflammatory and immune responses. In human systems, GW791343 acts as a negative allosteric modulator, inhibiting P2X7 receptor function. Given the co-expression of P2X7 receptors and chemokine receptors on various immune cells and the potential for signaling crosstalk between these pathways, GW791343 serves as a valuable pharmacological tool.

These application notes provide a comprehensive framework for utilizing GW791343 dihydrochloride in calcium imaging studies to dissect the intricate interplay between P2X7 and CCR2/CCR5 signaling pathways. Understanding this crosstalk can unveil novel mechanisms of inflammatory regulation and identify new avenues for therapeutic intervention.

Signaling Pathways

The activation of CCR2 and CCR5 by their respective chemokines initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This process is primarily mediated through the Gαq subunit of the heterotrimeric G protein.

CCR2_CCR5_Signaling Ligand CCL2 / CCL5 Receptor CCR2 / CCR5 Ligand->Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_Store Ca²⁺ ER->Ca_Store Releases Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol

Caption: Canonical CCR2/CCR5 Gαq-mediated calcium signaling pathway.

This compound modulates the P2X7 receptor, an ion channel that directly gates calcium influx upon activation by extracellular ATP. This provides a distinct mechanism for elevating intracellular calcium.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Gating GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7R Inhibits Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Influx

Caption: P2X7 receptor-mediated calcium influx and its modulation by GW791343.

The potential for crosstalk between these two pathways suggests that the activation state of the P2X7 receptor could influence the cellular response to chemokine stimulation. GW791343 allows for the specific interrogation of the P2X7 receptor's role in this interaction.

Crosstalk_Signaling cluster_P2X7 P2X7 Pathway cluster_CCR CCR2/5 Pathway ATP ATP P2X7R P2X7R ATP->P2X7R P2X7_Effect P2X7-mediated Ca²⁺ Influx P2X7R->P2X7_Effect CCR CCR2/CCR5 P2X7R->CCR GW791343 GW791343 GW791343->P2X7R Total_Ca Total Intracellular [Ca²⁺] Response P2X7_Effect->Total_Ca Chemokine CCL2/CCL5 Chemokine->CCR CCR->P2X7R CCR_Effect CCR-mediated Ca²⁺ Mobilization CCR->CCR_Effect CCR_Effect->Total_Ca

Caption: Conceptual diagram of potential crosstalk between P2X7 and CCR2/CCR5 pathways.

Data Presentation

The pharmacological activity of this compound on the human P2X7 receptor has been characterized. This information is crucial for designing experiments with appropriate compound concentrations.

CompoundTargetSpeciesActivitypIC50Reference
This compound P2X7 ReceptorHumanNegative Allosteric Modulator6.9 - 7.2[1]

Below is a template for presenting data from a calcium imaging experiment designed to investigate the effect of GW791343 on chemokine-induced calcium mobilization.

Experimental ConditionPre-treatment (15 min)StimulantPeak [Ca2+]i (nM)% Inhibition of Chemokine Response
Control VehicleCCL2 (10 nM)350 ± 250%
GW791343 GW791343 (1 µM)CCL2 (10 nM)210 ± 2040%
P2X7 Activation VehicleATP (1 mM)450 ± 30N/A
Combined Stimulation VehicleCCL2 (10 nM) + ATP (1 mM)650 ± 40N/A
GW791343 + Combined GW791343 (1 µM)CCL2 (10 nM) + ATP (1 mM)380 ± 28-

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Investigate P2X7 and CCR2/CCR5 Crosstalk

This protocol details the steps for measuring changes in intracellular calcium in a cell line endogenously or recombinantly expressing human P2X7 and CCR2 or CCR5 receptors.

Materials:

  • Cells expressing human P2X7 and CCR2/CCR5 (e.g., HEK293, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black-walled, clear-bottom 96-well microplates

  • This compound

  • CCL2 or CCL5 (human recombinant)

  • ATP

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of CCL2 or CCL5 in sterile water or PBS containing 0.1% BSA.

    • Prepare a stock solution of ATP in sterile water.

    • On the day of the experiment, prepare serial dilutions of all compounds in HBSS with 20 mM HEPES to the desired final concentrations.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127, then dilute in HBSS with 20 mM HEPES and 2.5 mM probenecid to a final concentration of 2-5 µM.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Program the instrument for a kinetic read, typically with a baseline reading for 10-20 seconds.

    • Antagonist/Modulator Addition: The instrument will inject a solution of GW791343 or vehicle. Record the fluorescence for 5-15 minutes to observe any direct effect and allow for pre-incubation.

    • Agonist Addition: The instrument will then inject the chemokine agonist (CCL2/CCL5), ATP, or a combination.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities over time or as relative fluorescence units (RFU).

    • Determine the peak response for each well after agonist addition.

    • To assess the inhibitory effect of GW791343, calculate the percentage inhibition of the chemokine-induced response in the presence of the modulator compared to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Load_Dye Load Cells with Calcium Dye Incubate_24h->Load_Dye Prepare_Dye Prepare Dye Loading Solution Prepare_Dye->Load_Dye Incubate_1h Incubate ~1h Load_Dye->Incubate_1h Place_in_Reader Place Plate in Fluorescence Reader Incubate_1h->Place_in_Reader Prepare_Compounds Prepare GW791343 & Agonists Add_GW791343 2. Inject GW791343 / Vehicle (Pre-incubation) Prepare_Compounds->Add_GW791343 Read_Baseline 1. Read Baseline Fluorescence Place_in_Reader->Read_Baseline Read_Baseline->Add_GW791343 Add_Agonist 3. Inject Chemokine / ATP (Stimulation) Add_GW791343->Add_Agonist Record_Signal 4. Record Kinetic Calcium Signal Add_Agonist->Record_Signal Analyze_Data Analyze Data (Peak Response, % Inhibition) Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the calcium mobilization crosstalk experiment.

Conclusion

This compound is a specific and potent negative allosteric modulator of the human P2X7 receptor. While not a direct antagonist of CCR2 or CCR5, it serves as an essential tool for investigating the functional interplay between purinergic and chemokine signaling pathways. The protocols and guidelines presented here offer a robust starting point for researchers to employ calcium imaging techniques to explore this crosstalk. Such studies are critical for a more profound understanding of the complex signaling networks that govern inflammation and may lead to the identification of novel, combination-based therapeutic strategies for a variety of diseases.

References

Troubleshooting & Optimization

Solubility issues with GW791343 dihydrochloride and how to resolve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW791343 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

1. What is GW791343 dihydrochloride and what is its mechanism of action?

This compound is a potent and species-specific allosteric modulator of the P2X7 receptor.[1][2] It functions as a negative allosteric modulator of the human P2X7 receptor, with a pIC50 of 6.9-7.2, producing a non-competitive antagonist effect.[1][3] Conversely, it acts as a positive allosteric modulator at the rat P2X7 receptor.[4][5] This modulation occurs at a site distinct from the ATP binding site.[4][5][6] Its unique properties make it a valuable tool for studying the P2X7 receptor's role in various physiological and pathological processes, including neurological diseases.[1]

2. I am having trouble dissolving this compound. What are the recommended solvents?

This compound is soluble in DMSO.[7][8] For in vivo experiments or cell-based assays where high concentrations of DMSO may be toxic, co-solvent systems are recommended. Commonly used systems include mixtures of DMSO with PEG300, Tween-80, saline, SBE-β-CD in saline, or corn oil.[1]

3. My this compound solution appears cloudy or has precipitated. How can I resolve this?

If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1][8] It is also recommended to prepare fresh solutions for immediate use whenever possible.[1]

4. What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] When storing, it is best to do so under a nitrogen atmosphere.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The compound has limited solubility in aqueous solutions.Prepare a concentrated stock solution in 100% DMSO first. For your final working solution, dilute the DMSO stock into your aqueous buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible for cell-based assays.
Compound crashes out of solution during storage The storage temperature is too high, or the solution has been stored for too long.Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Inconsistent experimental results Degradation of the compound in solution.It is highly recommended to prepare fresh working solutions from a stock solution on the day of the experiment.[1]
Difficulty dissolving the solid compound Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO). Use of a vortex mixer or sonication can aid in dissolution.[1][8]

Quantitative Solubility Data

Solvent SystemAchievable ConcentrationNotes
DMSO≥ 42 mg/mL (93.89 mM)Sonication is recommended.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.47 mM)A clear solution is expected.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (4.47 mM)A clear solution is expected. This protocol should be used with caution for continuous dosing periods exceeding half a month.[1]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (4.47 mM)A clear solution is expected.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 223.5 µL of DMSO to 1 mg of the compound.

  • Vortex the solution until the solid is completely dissolved. Sonication can be used to expedite dissolution.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-solvent System)

This protocol is an example for preparing a 2 mg/mL working solution.

  • Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare 1 mL of the final working solution, begin by taking 100 µL of the 20 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1]

Visualizations

GW791343_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Pore Formation P2X7->Ion_Channel Conformational Change ATP ATP ATP->P2X7 Binds & Activates GW791343 GW791343 (Human) GW791343->P2X7 Negative Allosteric Modulation Downstream Downstream Signaling Ion_Channel->Downstream Ion Flux (Ca²⁺, Na⁺, K⁺) Dissolution_Workflow start Start: GW791343 dihydrochloride (solid) add_dmso Add 100% DMSO to desired stock concentration start->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution prepare_working Prepare working solution (dilute with buffer or co-solvents) stock_solution->prepare_working end End: Ready-to-use working solution prepare_working->end

References

Technical Support Center: Optimizing GW791343 Dihydrochloride for Maximal P2X7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW791343 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent P2X7 receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of GW791343 for maximal P2X7 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GW791343 dihydrochloride?

A1: this compound is a potent, non-competitive allosteric modulator of the P2X7 receptor.[1][2][3][4] It exhibits species-specific activity, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[4][5][6][7] This means it binds to a site on the receptor distinct from the ATP binding site to inhibit (in humans) or enhance (in rats) its function.[3][4]

Q2: What is the recommended concentration range for inhibiting the human P2X7 receptor?

A2: For inhibition of the human P2X7 receptor, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays.[1] The reported pIC50 for GW791343 at the human P2X7 receptor is between 6.9 and 7.2, which corresponds to an IC50 in the range of 63 to 126 nM.[1][2][5][6] However, the optimal concentration will depend on the specific experimental conditions, including cell type, agonist concentration, and assay format.

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a stock solution of GW791343 in a solvent like DMSO.[1][8] For long-term storage, the solid compound should be stored at -20°C, desiccated, where it is stable for up to 36 months.[5] Stock solutions in DMSO can be stored at -20°C for up to one month to maintain potency.[5] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5] The compound is also soluble in water up to 100 mM.

Q4: Can I use GW791343 to inhibit the P2X7 receptor in rat models?

A4: No, GW791343 is not suitable for inhibiting the P2X7 receptor in rat models. It acts as a positive allosteric modulator in rats, meaning it enhances the receptor's response to ATP.[4][5][6] For P2X7 inhibition in rat systems, a different antagonist should be selected.

Troubleshooting Guide

Issue 1: I am not observing any inhibition of P2X7 receptor activity.

  • Potential Cause 1: Incorrect Species.

    • Troubleshooting Step: Confirm that you are using a human cell line or a system expressing the human P2X7 receptor. GW791343 potentiates the rat P2X7 receptor.[4][5]

  • Potential Cause 2: Inadequate Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. Start with a broad range (e.g., 0.01 µM to 30 µM) to establish an IC50.[1]

  • Potential Cause 3: Compound Degradation.

    • Troubleshooting Step: Ensure your stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment.

  • Potential Cause 4: Low P2X7 Receptor Expression.

    • Troubleshooting Step: Verify the expression level of the P2X7 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry.[9] Consider using a positive control cell line known to express high levels of functional P2X7 receptors.[9]

Issue 2: I am observing inconsistent or variable results between experiments.

  • Potential Cause 1: Cell Health and Confluency.

    • Troubleshooting Step: Ensure your cells are healthy and in a consistent growth phase. Overly confluent or stressed cells can exhibit altered receptor expression and signaling.[9]

  • Potential Cause 2: Agonist Concentration.

    • Troubleshooting Step: The potency of a non-competitive antagonist can be influenced by the agonist concentration. Use a consistent concentration of ATP or BzATP that elicits a submaximal response (e.g., EC80) for your inhibition assays.

  • Potential Cause 3: Assay Buffer Composition.

    • Troubleshooting Step: The ionic composition of the assay buffer can affect P2X7 receptor function. Maintain a consistent and appropriate buffer for all experiments. Some studies have noted differences in antagonist potency in sucrose (B13894) versus NaCl-based buffers.[1][3]

Issue 3: I am observing off-target effects.

  • Potential Cause: Interaction with other cellular targets.

    • Troubleshooting Step 1: Use a structurally unrelated P2X7 antagonist as a control. If the observed effect is specific to GW791343, it may be an off-target effect.[10]

    • Troubleshooting Step 2: Test the effect of GW791343 in a cell line that does not express the P2X7 receptor to identify potential off-target effects.[9]

    • Troubleshooting Step 3: Perform a rescue experiment. If the phenotype is due to P2X7 inhibition, it should be rescued by expressing a P2X7 receptor that is insensitive to GW791343.[10]

Data Presentation

Table 1: Potency of this compound on Human P2X7 Receptor

ParameterValueSpeciesAssay ConditionsReference
pIC506.9 - 7.2HumanEthidium (B1194527) accumulation in HEK293 cells[1][2][5][6]
IC50~63 - 126 nMHumanCalculated from pIC50
MechanismNegative Allosteric ModulatorHumanNon-competitive inhibition[1][3][4]

Experimental Protocols

Protocol 1: Calcium Influx Assay for P2X7 Inhibition

This protocol measures the inhibition of ATP-induced calcium influx in cells expressing the human P2X7 receptor.

Materials:

  • Human cells expressing P2X7 receptor (e.g., HEK293-hP2X7, J774.G8 macrophages)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.[11]

    • Wash the cells twice with HBSS to remove excess dye.[11]

  • Compound Incubation:

    • Prepare serial dilutions of GW791343 in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Add 90 µL of the GW791343 dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 15-30 minutes.[12]

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading (F₀) for 10-20 seconds.

    • Add 10 µL of the P2X7 agonist (e.g., a final concentration of 1-5 mM ATP or 10-100 µM BzATP) to each well.[11]

    • Immediately begin recording the change in fluorescence (F) over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀).

    • Plot the peak fluorescence response against the concentration of GW791343 to determine the IC50 value.

Protocol 2: Ethidium Bromide Uptake Assay for P2X7 Pore Formation

This assay measures the formation of the P2X7 receptor pore, which is permeable to larger molecules like ethidium bromide.

Materials:

  • Human cells expressing P2X7 receptor

  • 96-well plates

  • Ethidium bromide

  • This compound

  • P2X7 agonist (ATP or BzATP)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or vehicle for 10-40 minutes.[1][13]

  • Dye and Agonist Addition:

    • Add ethidium bromide to the cell suspension (e.g., final concentration of 25 µM).[14]

    • Add the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP).[14]

  • Signal Detection:

    • Incubate for 5-30 minutes.[9][15]

    • Measure the fluorescence of ethidium bromide that has entered the cells using a fluorescence plate reader or by flow cytometry.

  • Data Analysis:

    • Quantify the fluorescence intensity for each condition.

    • Plot the inhibition of ethidium bromide uptake against the concentration of GW791343 to calculate the IC50.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx Pore Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b GW791343 GW791343 (Antagonist) GW791343->P2X7 Inhibits

Caption: P2X7 receptor signaling and inhibition by GW791343.

Experimental_Workflow start Start cell_culture 1. Seed Cells in 96-well Plate start->cell_culture dye_loading 2. Load Cells with Calcium Indicator Dye cell_culture->dye_loading compound_incubation 3. Pre-incubate with GW791343 Concentrations dye_loading->compound_incubation agonist_addition 4. Add P2X7 Agonist (ATP/BzATP) compound_incubation->agonist_addition measurement 5. Measure Fluorescence (Calcium Influx) agonist_addition->measurement analysis 6. Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Workflow for optimizing GW791343 concentration.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions issue No P2X7 Inhibition Observed cause1 Incorrect Species (e.g., rat instead of human) issue->cause1 cause2 Suboptimal GW791343 Concentration issue->cause2 cause3 Compound Degradation issue->cause3 solution1 Verify Species of Cell Line cause1->solution1 solution2 Perform Dose-Response Experiment (0.01-30 µM) cause2->solution2 solution3 Use Freshly Prepared Stock Solution cause3->solution3

Caption: Troubleshooting flowchart for lack of P2X7 inhibition.

References

Why is GW791343 showing agonist effects in rat models?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GW791343 in their experiments, with a specific focus on its observed agonist effects in rat models.

Frequently Asked Questions (FAQs)

Q1: What is GW791343 and what is its primary mechanism of action?

GW791343, with the chemical name N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride, is a potent allosteric modulator of the P2X7 receptor.[1][2] Its effect is species-dependent. In humans, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[2][3] Conversely, in rats, it functions as a positive allosteric modulator, enhancing the effects of ATP.[1][2][4]

Q2: Why is GW791343 showing agonist effects in rat models when it is often described as an antagonist?

The seemingly contradictory behavior of GW791343 is due to species-specific differences in the P2X7 receptor.[1][5] While it acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, it is a positive allosteric modulator at the rat P2X7 receptor.[1][2] This means that in rats, GW791343 enhances the response of the P2X7 receptor to its natural agonist, ATP, leading to what is observed as an agonist or potentiating effect.[6][7]

Q3: What is the molecular basis for the different effects of GW791343 in human versus rat models?

Research has identified that a single amino acid difference at position 95 in the P2X7 receptor is primarily responsible for the differential effects of GW791343.[1][5][8] The human P2X7 receptor has a phenylalanine residue at this position, whereas the rat P2X7 receptor has a leucine.[5][8] This single amino acid substitution alters the binding and conformational changes induced by GW791343, leading to negative allosteric modulation in humans and positive allosteric modulation in rats.[1][5]

Q4: Are there any known off-target effects of GW791343 in rats?

The available literature primarily focuses on the species-specific effects of GW791343 at the P2X7 receptor. While the positive allosteric modulation at the rat P2X7 receptor is a well-documented on-target effect for that species, any other unintended interactions would be considered off-target. Researchers observing effects that cannot be attributed to P2X7 receptor potentiation should consider standard experimental controls to investigate potential off-target activities.

Troubleshooting Guide: Unexpected Agonist Effects

Problem: You are observing agonist-like or potentiating effects of GW791343 in your rat model experiments, which may be unexpected if you are more familiar with its antagonist profile in human systems.

Troubleshooting Steps:

  • Confirm the Species: The primary reason for agonist effects is the use of a rat model. Verify that your experimental system is indeed of rat origin.

  • Review the Literature: Familiarize yourself with the literature on the species-specific pharmacology of GW791343. It is a known positive allosteric modulator in rats.[1][2]

  • Characterize the Effect: Design experiments to confirm that GW791343 is potentiating the effects of the endogenous agonist, ATP. This can be done by measuring the response to a sub-maximal concentration of ATP in the presence and absence of GW791343.

  • Consider the Experimental Conditions: Ensure that your experimental buffer and conditions are appropriate. Studies have been conducted in both NaCl and sucrose-based buffers, and while the potentiation effect is observed in both, the magnitude may differ.[7]

  • Rule Out Contamination: As with any experiment, ensure that the observed effects are not due to contamination of your compound or reagents.

Data Presentation

Table 1: Effects of GW791343 on P2X7 Receptors in Different Species

SpeciesEffect of GW791343Mechanism of ActionKey Amino Acid at Position 95Reference
HumanAntagonistNegative Allosteric ModulatorPhenylalanine[1][2][5]
RatAgonist/PotentiatorPositive Allosteric ModulatorLeucine[1][2][5]

Table 2: Potency of GW791343 at the Human P2X7 Receptor

ParameterValueReference
pIC506.9 - 7.2[3]

Experimental Protocols

Protocol 1: Ethidium (B1194527) Accumulation Assay to Measure P2X7 Receptor Activity

This protocol is a common method to assess the function of the P2X7 receptor, which forms a large pore upon activation, allowing the uptake of molecules like ethidium bromide.

  • Cell Culture: Culture HEK293 cells stably expressing either the human or rat recombinant P2X7 receptor.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: On the day of the experiment, wash the cells with either a NaCl-based or sucrose-based buffer. Pre-incubate the cells with varying concentrations of GW791343 for 40 minutes at room temperature.[5]

  • Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to the wells.

  • Measurement: Measure the fluorescence of ethidium that has entered the cells using a fluorescence plate reader. An increase in fluorescence indicates P2X7 receptor activation.

  • Data Analysis: Plot the fluorescence intensity against the agonist concentration to generate concentration-response curves. The effect of GW791343 will be observed as a shift in these curves.

Mandatory Visualizations

GW791343_Signaling_Pathway cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor h_receptor Human P2X7 (Phe95) h_no_pore Pore Formation Blocked h_receptor->h_no_pore Negative Allosteric Modulation h_atp ATP h_atp->h_receptor h_gw GW791343 h_gw->h_receptor r_receptor Rat P2X7 (Leu95) r_pore Pore Formation Enhanced r_receptor->r_pore Positive Allosteric Modulation r_atp ATP r_atp->r_receptor r_gw GW791343 r_gw->r_receptor

Caption: Species-specific allosteric modulation of the P2X7 receptor by GW791343.

Troubleshooting_Workflow start Start: Unexpected Agonist Effect Observed with GW791343 q1 Is the experimental model of rat origin? start->q1 p1 This is the expected outcome. GW791343 is a positive allosteric modulator in rats. q1->p1 Yes p2 Investigate other causes: - Off-target effects - Experimental artifact - Compound contamination q1->p2 No a1_yes Yes a1_no No end_expected End: Effect is On-Target p1->end_expected end_unexpected End: Further Investigation Required p2->end_unexpected

Caption: Troubleshooting workflow for unexpected agonist effects of GW791343.

References

Navigating Experimental Variability with GW791343 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with GW791343 dihydrochloride (B599025). By understanding the compound's mechanism and key experimental parameters, researchers can achieve more reliable and reproducible results.

Troubleshooting Guide: Inconsistent Results

Issue 1: Unexpected or Opposite Effects on P2X7 Receptor Activity

Question: Why am I observing positive modulation (potentiation) of the P2X7 receptor in my rat-derived cells, when GW791343 is described as a negative allosteric modulator?

Answer: This is likely due to the species-specific activity of GW791343. It acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor but functions as a positive allosteric modulator (potentiator) at the rat P2X7 receptor .[1][2][3] This is a critical consideration when designing experiments and interpreting data. Ensure your experimental model (cell line, animal model) aligns with the expected pharmacological action of the compound.

Issue 2: Poor Solubility and Precipitation in Media

Question: My GW791343 dihydrochloride is precipitating out of my cell culture media or buffer. How can I improve its solubility?

Answer: this compound can have limited aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO.[4][5] For final dilutions into aqueous buffers or media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. If precipitation still occurs, gentle heating and/or sonication can be used to aid dissolution.[4] For in vivo studies, specific solvent formulations are recommended.

Recommended Solvent Formulations for In Vivo Use: [4][5]

FormulationCompositionSolubilityNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (4.47 mM)Ensure solvents are added sequentially and mixed well.
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL (4.47 mM)SBE-β-CD can enhance solubility and stability.
Protocol 3 10% DMSO, 90% Corn Oil≥ 2 mg/mL (4.47 mM)Suitable for certain administration routes.
Issue 3: High Variability Between Experimental Repeats

Question: I am observing significant variability in my results between different experiments, even when using the same conditions. What could be the cause?

Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup:

  • Freshness of Solutions: It is highly recommended to prepare fresh working solutions of GW7913443 dihydrochloride for each experiment.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months, but repeated freeze-thaw cycles should be avoided.[4]

  • Pre-incubation Time: The antagonist effects of GW791343 at the human P2X7 receptor can be slow to reverse.[4] Ensure a consistent and adequate pre-incubation time with the compound before adding the agonist to allow for receptor binding to reach equilibrium. A pre-incubation time of 40 minutes has been used in some studies.[4]

  • Assay Buffer Composition: The composition of your assay buffer can influence P2X7 receptor activation and the effect of modulators. For example, some studies have noted differences in results when using sucrose-based versus NaCl-based buffers.[4][6] Maintain a consistent buffer composition across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: GW791343 is an allosteric modulator of the P2X7 receptor, meaning it binds to a site on the receptor that is different from the ATP binding site.[1][6] It does not compete with ATP for binding.[1] Its effect is species-dependent; it is a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3]

Q2: What is the potency of this compound on the human P2X7 receptor?

A2: this compound has a pIC50 of 6.9-7.2 for the human P2X7 receptor.[3][4][7][8]

Q3: Can I use GW791343 in animal studies?

A3: Yes, GW791343 can be used in animal studies. However, it is crucial to remember its opposing effects on human versus rat P2X7 receptors. The choice of animal model should be carefully considered based on the research question. Specific formulations for in vivo use are available to improve solubility and delivery.[4][5]

Q4: Are there any known off-target effects of GW791343?

A4: The available literature primarily focuses on the activity of GW791343 at the P2X7 receptor. While extensive off-target profiling is not detailed in the provided search results, as with any pharmacological tool, it is good practice to consider and potentially test for off-target effects in your specific experimental system, especially at higher concentrations.

Experimental Protocols and Visualizations

Key Experiment: Ethidium (B1194527) Bromide Uptake Assay

This assay is commonly used to measure P2X7 receptor activation, as the opening of the P2X7 channel allows the passage of large molecules like ethidium bromide.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor of interest (e.g., HEK293 cells transfected with human or rat P2X7) in a suitable multi-well plate and grow to the desired confluency.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., NaCl-based or sucrose-based buffer).

  • Compound Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 40 minutes).[4]

  • Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to the wells.

  • Signal Measurement: Measure the fluorescence of ethidium bromide (indicative of its uptake into the cells) over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the agonist concentration to generate dose-response curves and determine the effect of GW791343.

Signaling Pathway and Experimental Workflow

P2X7_Signaling_and_Assay P2X7 Receptor Activation and Modulation by GW791343 cluster_receptor P2X7 Receptor cluster_modulation Allosteric Modulation cluster_response Cellular Response P2X7 P2X7 Channel_Opening Ion Channel Opening P2X7->Channel_Opening Activates ATP ATP (Agonist) ATP->P2X7 Binds to Orthosteric Site GW791343_human GW791343 (Human) GW791343_human->P2X7 Negative Modulation GW791343_rat GW791343 (Rat) GW791343_rat->P2X7 Positive Modulation Pore_Formation Macropore Formation Channel_Opening->Pore_Formation Downstream_Signaling Downstream Signaling Channel_Opening->Downstream_Signaling Ethidium_Uptake Ethidium Uptake Pore_Formation->Ethidium_Uptake

Caption: P2X7 receptor modulation by ATP and the species-specific effects of GW791343.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with GW791343 Start Inconsistent Experimental Results Check_Species Verify Species of Experimental Model (Human vs. Rat) Start->Check_Species Check_Solubility Assess Compound Solubility (Precipitation?) Check_Species->Check_Solubility Species Correct Species_Action Action: Align expected effect (Negative for Human, Positive for Rat) Check_Species->Species_Action Mismatch Found Check_Protocol Review Experimental Protocol Check_Solubility->Check_Protocol No Precipitation Solubility_Action Action: Prepare fresh stock in DMSO, use recommended formulations, sonicate if needed Check_Solubility->Solubility_Action Precipitation Observed Protocol_Action Action: Standardize pre-incubation time, use fresh solutions, maintain consistent buffer Check_Protocol->Protocol_Action Inconsistencies Identified Consistent_Results Consistent and Reproducible Results Check_Protocol->Consistent_Results Protocol Consistent Species_Action->Consistent_Results Solubility_Action->Consistent_Results Protocol_Action->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with GW791343.

References

How to prevent degradation of GW791343 dihydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GW791343 Dihydrochloride (B599025)

This guide provides researchers, scientists, and drug development professionals with essential information for handling GW791343 dihydrochloride to prevent its degradation in solution. Following these recommendations will help ensure the stability of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored at -20°C under desiccating conditions.[1][2] Following this recommendation helps prevent degradation from moisture and temperature fluctuations. One supplier suggests the product can be stored for up to 12 months under these conditions.[3]

Q2: How should I prepare and store stock solutions of GW791343?

A2: It is highly recommended to prepare a concentrated stock solution, for example, 10 mM in DMSO.[4] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] These aliquots should be stored under nitrogen.[4][5] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: My GW791343 solution has formed a precipitate. What should I do?

A3: If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can be used to help redissolve the compound.[4] Ensure that the concentration does not exceed the solubility limit in your chosen solvent system. For in vivo studies, complex solvents may be required to maintain solubility.[4]

Q4: How long is a diluted, working solution of GW791343 stable?

A4: For best results, especially for in vivo experiments, it is recommended to prepare fresh working solutions from a frozen stock aliquot on the day of use.[4] Working solutions are not intended for long-term storage. Some experimental protocols even require replacing the media containing the compound every 4 hours, suggesting potential instability or cellular uptake over short periods in culture conditions.[4]

Q5: What are the primary factors that cause the degradation of GW791343 in solution?

A5: The primary factors that can lead to degradation are:

  • Repeated Freeze-Thaw Cycles: This is a major cause of inactivation, which is why aliquoting stock solutions is critical.[4]

  • Improper Storage Temperature: Storing solutions for extended periods at temperatures warmer than -20°C will shorten their shelf-life.[4]

  • Oxidation: The recommendation to store solutions under nitrogen suggests a sensitivity to oxygen.[4][5]

  • Hydrolysis: As a dihydrochloride salt, the compound can be hygroscopic. Exposure to moisture can lead to degradation.[6][7] The pH of the solution can also significantly impact stability.

  • Light Exposure: While not explicitly documented in the search results, it is a general best practice for complex organic molecules to protect them from light to prevent photochemical degradation.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or weaker-than-expected results in bioassays. 1. Degradation of the compound in solution due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Working solution was prepared too far in advance.1. Confirm that stock solutions are stored correctly (aliquoted, at -80°C or -20°C, under nitrogen).[4] 2. Always use a fresh, single-use aliquot to prepare your working solution. 3. Prepare working solutions immediately before use on the same day as the experiment.[4]
Compound precipitates from solution during experiment. 1. The concentration of the working solution is too high for the aqueous buffer. 2. The temperature of the experimental medium is causing the compound to fall out of solution.1. Verify the solubility limits in your final buffer system. You may need to use a lower concentration or add a co-solvent if compatible with your experiment. 2. If precipitation occurred upon cooling, gentle warming may redissolve it.[4] Ensure the compound is fully dissolved before adding to cells or animals.
Complete loss of compound activity. 1. Significant degradation has occurred due to prolonged storage under suboptimal conditions (e.g., at 4°C, exposed to air and light). 2. Incorrect solvent was used for the stock solution.1. Discard the old solution and prepare a fresh stock solution from the solid compound. 2. Ensure you are using a recommended solvent like DMSO for the primary stock.[1][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureMaximum DurationAtmosphere/Conditions
Solid -20°CUp to 12 monthsDesiccated, protected from light[2][3]
Stock Solution -80°C6 monthsIn single-use aliquots, under nitrogen[4]
Stock Solution -20°C1 monthIn single-use aliquots, under nitrogen[4]
Working Solution Room Temperature / 37°CUse immediatelyPrepare fresh for each experiment[4]

Table 2: Solubility and Recommended Solvent Systems

SolventMax ConcentrationUse CaseNotes
DMSO ≥ 10 mMIn Vitro Stock SolutionRecommended for initial stock preparation.[1][4]
Water Up to 100 mMIn Vitro Stock SolutionOne supplier notes high water solubility.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2 mg/mL (4.47 mM)In Vivo AdministrationPrepare by adding solvents sequentially.[4]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2 mg/mL (4.47 mM)In Vivo AdministrationSBE-β-CD is a solubilizing agent.[4]
10% DMSO / 90% Corn Oil ≥ 2 mg/mL (4.47 mM)In Vivo AdministrationSuitable for administration in an oil vehicle.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the required volume of DMSO to add. For example, to make a 10 mM stock from 5 mg of solid (M.Wt: 483.81 for trihydrochloride, check your specific salt form), you would need approximately 1.033 mL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Dispense the solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.

  • Storage: Purge the headspace of each aliquot tube with dry nitrogen gas, cap tightly, and immediately place in storage at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]

Protocol 2: General Protocol for P2X7 Receptor Antagonism Assay (Ethidium Uptake)

This protocol is based on methodologies described for measuring P2X7 receptor function.[8][9][10]

  • Cell Culture: Plate cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7) in appropriate multi-well plates and grow to a suitable confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the GW791343 stock solution. Dilute it to the desired final concentrations in the assay buffer (e.g., NaCl or sucrose-based buffer).

  • Pre-incubation: Wash the cells with the assay buffer. Add the GW791343 working solutions to the wells and pre-incubate for a specified time (e.g., 40 minutes) at the desired temperature.[4] This allows the allosteric modulator to bind to the receptor.

  • Agonist Stimulation: Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and a fluorescent dye that enters through the P2X7 pore (e.g., ethidium (B1194527) bromide). Add this solution to the wells to initiate receptor activation.

  • Signal Detection: Measure the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the influx of ethidium through the activated P2X7 channels.

  • Data Analysis: Compare the fluorescence signal in wells treated with GW791343 to control wells (agonist only) to determine the inhibitory effect of the compound. Calculate pIC50 values to quantify potency.[4]

Visualizations

G cluster_storage Preparation & Storage cluster_use Experimental Use cluster_avoid Key Factors to Prevent Degradation solid Receive Solid This compound prep_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) solid->prep_stock aliquot Aliquot into Single-Use Tubes & Purge with Nitrogen prep_stock->aliquot avoid AVOID: - Repeated Freeze-Thaw Cycles - Oxygen / Air Exposure - Moisture / High Humidity - Prolonged Light Exposure - Storage > -20°C prep_stock->avoid store_stock Store Stock Solution -80°C (6 mo) or -20°C (1 mo) aliquot->store_stock aliquot->avoid prep_work Prepare Fresh Working Solution (Dilute from one aliquot) store_stock->prep_work use_exp Use Immediately in Experiment (Same Day) prep_work->use_exp

Caption: Workflow for handling GW791343 to prevent degradation.

G cluster_cell Cell Membrane atp Extracellular ATP (Agonist) p2x7 P2X7 Receptor (Ion Channel) atp->p2x7 Binds Orthosteric Site channel_open Channel Pore Blocked (No Ion Flow) ions Cation Influx (Ca²⁺, Na⁺) p2x7->ions Activates Channel gw GW791343 (Negative Allosteric Modulator) gw->p2x7 Binds Allosteric Site gw->ions Prevents Influx downstream Downstream Cellular Responses ions->downstream

Caption: P2X7 receptor signaling and modulation by GW791343.

References

Adjusting experimental protocols for GW791343's species-specificity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GW791343, focusing on the critical aspect of its species-specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GW791343?

A1: GW791343 is a potent allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It does not bind to the same site as the endogenous agonist, ATP (the orthosteric site).[2][3][4] Instead, it binds to a different, allosteric site on the receptor, which in turn modifies the receptor's response to ATP.[1][3]

Q2: Why does GW791343 produce opposite effects in human- versus rat-based experimental systems?

A2: This is the most critical characteristic of GW791343. It functions as a negative allosteric modulator (non-competitive antagonist) at the human P2X7 receptor , inhibiting its function.[1][2][5][6] In stark contrast, it acts as a positive allosteric modulator at the rat P2X7 receptor , enhancing or potentiating its response to ATP.[1][2][4][6]

Q3: I'm observing an increase in P2X7R-mediated signaling in my rat cell line after applying GW791343. Is my compound faulty or is the experiment failing?

A3: No, this is the expected outcome in rat-derived systems. The predominant effect of GW791343 on the rat P2X7 receptor is positive allosteric modulation, which leads to an enhancement of the agonist (e.g., ATP or BzATP) response.[2][4] This is a known and well-documented feature of the compound.

Q4: What is the molecular reason for this dramatic species-specificity?

A4: The differing effects of GW791343 between human and rat P2X7 receptors have been pinpointed to a single amino acid difference at position 95 of the receptor protein.[3][7] The human P2X7 receptor has a phenylalanine at this position, while the rat receptor has a leucine.[1] This single residue change is primarily responsible for dictating whether GW791343 inhibits or potentiates the receptor's function.[1][7]

Q5: How should the species-specificity of GW791343 influence my choice of experimental models?

A5: This is a crucial consideration for translational studies. If your goal is to model the inhibitory effect relevant to human therapeutic applications, you must use human cells or a system expressing the human P2X7 receptor. Using a rat model for in-vivo efficacy studies will produce results that are not predictive of the compound's effect in humans, as it will potentiate the target rather than inhibit it. Therefore, careful selection of species based on the research question is essential.[8]

Troubleshooting Guide

Q6: I am not seeing any inhibitory effect of GW791343 in my human cell line assay. What are the common causes?

A6: If you observe a flat or unexpected dose-response curve in a human system, consider the following troubleshooting steps:

  • Confirm Cell Line Authenticity: Verify that your cell line is indeed of human origin and expresses a functional P2X7 receptor. Cross-contamination or misidentification of cell lines is a common issue in in-vitro research.[9]

  • Check Agonist Concentration: As a non-competitive antagonist, the inhibitory effect of GW791343 can be influenced by the concentration of the ATP agonist used. Ensure you are using an appropriate concentration of ATP or BzATP (e.g., EC50 to EC80) to elicit a robust but not overwhelming signal.

  • Assay Window & Controls: Ensure your assay has a sufficient signal-to-background window (Z'-factor > 0.5 is recommended for screening assays).[10] Run positive (agonist alone) and negative (vehicle control) controls to validate the assay performance in every experiment.

  • Reagent Stability: Confirm the integrity and concentration of your GW791343 stock solution. Improper storage may lead to degradation.

  • Instrument Setup: For fluorescence-based assays (like ethidium (B1194527) uptake), ensure that instrument settings (e.g., filters, gain) are correctly configured for the specific fluorophores being used.[10]

Q7: How can I design an experiment to definitively confirm the species-specific activity of GW791343 in my laboratory?

A7: The most direct way is to perform a side-by-side comparison using cell lines stably expressing the human and rat P2X7 receptors. By running parallel experiments, you can directly observe the opposing modulatory effects under identical assay conditions. The experimental workflow diagram and protocol below provide a framework for this.

Data Summary

FeatureHuman P2X7 ReceptorRat P2X7 Receptor
Effect of GW791343 Negative Allosteric Modulation (Inhibition)Positive Allosteric Modulation (Potentiation)
Reported Potency (pIC₅₀) 6.9 - 7.2[5]Not Applicable (Potentiator)
Key Amino Acid Residue (Position 95) Phenylalanine[1]Leucine[1]

Visualizations and Diagrams

cluster_human Human P2X7 Receptor cluster_rat Rat P2X7 Receptor ATP_h ATP P2X7R_h Human P2X7R (Phe95) ATP_h->P2X7R_h Binds Channel_h Ion Channel Opening P2X7R_h->Channel_h Activates GW_h GW791343 Allo_h Allosteric Site GW_h->Allo_h Binds Allo_h->P2X7R_h Inhibition INHIBITION Allo_h->Inhibition Leads to Channel_h->Inhibition ATP_r ATP P2X7R_r Rat P2X7R (Leu95) ATP_r->P2X7R_r Binds Channel_r Ion Channel Opening P2X7R_r->Channel_r Activates GW_r GW791343 Allo_r Allosteric Site GW_r->Allo_r Binds Allo_r->P2X7R_r Potentiation POTENTIATION Allo_r->Potentiation Leads to Channel_r->Potentiation

Caption: Opposing allosteric modulation of P2X7R by GW791343 in human vs. rat.

start Start: Investigate GW791343 Specificity prep Prepare parallel cultures: 1. Human P2X7R-expressing cells 2. Rat P2X7R-expressing cells start->prep assay Perform functional assay (e.g., Ethidium Bromide Uptake) prep->assay treat Treat cells with ATP agonist +/- varying concentrations of GW791343 assay->treat measure Measure receptor activity (e.g., Fluorescence intensity) treat->measure analyze Analyze dose-response curves for each species measure->analyze decision Observe Effect analyze->decision inhibit Result: Inhibition (Decreased signal with increasing GW791343 conc.) decision->inhibit Human Cells potentiate Result: Potentiation (Increased signal with increasing GW791343 conc.) decision->potentiate Rat Cells conclusion Conclusion: Species-specificity confirmed inhibit->conclusion potentiate->conclusion

Caption: Experimental workflow for confirming GW791343 species-specificity.

start Unexpected Result Observed with GW791343 q_effect Is the effect potentiation instead of inhibition? start->q_effect a_yes Check Species of Cell Line q_effect->a_yes Yes a_no Is there NO effect at all? q_effect->a_no No check_rat Is it a rat cell line? a_yes->check_rat no_effect_path Troubleshoot Assay Components a_no->no_effect_path check_human Is it a human cell line? human_issue Potential Issue: - Cell line misidentification - Receptor mutation check_human->human_issue Yes check_rat->check_human No rat_ok This is the expected result. (Positive Modulation) check_rat->rat_ok Yes check_controls Review Positive/Negative Controls no_effect_path->check_controls check_reagents Verify Reagent Concentrations (Agonist & GW791343) check_controls->check_reagents check_cells Confirm P2X7R Expression & Cell Health check_reagents->check_cells

Caption: Troubleshooting logic for unexpected experimental results with GW791343.

Experimental Protocols

Protocol 1: Ethidium Bromide (Etd) Uptake Assay to Determine GW791343 Modulatory Effects

This protocol outlines a method to measure P2X7R activation by monitoring the uptake of ethidium, a fluorescent dye that enters cells through the large pore formed by the activated receptor.[2][4]

Materials:

  • HEK293 cells stably expressing either human or rat P2X7R.

  • Assay Buffer: NaCl-based buffer (e.g., 147mM NaCl, 10mM HEPES, 13mM Glucose, 5mM KCl, 2mM CaCl₂, 1mM MgCl₂, pH 7.4).

  • Agonist: ATP or BzATP stock solution.

  • Modulator: GW791343 dihydrochloride (B599025) stock solution (in DMSO or appropriate solvent).

  • Fluorescent Dye: Ethidium Bromide (5-25 µM final concentration in assay buffer).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader (Excitation ~520 nm, Emission ~595 nm).

Methodology:

  • Cell Plating:

    • Seed the P2X7R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation:

    • Prepare serial dilutions of GW791343 in assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GW791343 dose).

    • Prepare the agonist (ATP/BzATP) solution in assay buffer at 2-4 times the final desired concentration (e.g., a concentration that gives ~80% of the maximal response, EC₈₀).

  • Assay Procedure:

    • Wash the cell monolayer gently with assay buffer to remove culture medium.

    • Add the GW791343 dilutions (or vehicle) to the appropriate wells.

    • Incubate the plate for 15-30 minutes at room temperature or 37°C. This pre-incubation allows the modulator to bind to the receptor.

    • During the final 5 minutes of pre-incubation, add the Ethidium Bromide solution to all wells.

    • Place the plate in the fluorescence reader.

    • Initiate the reading and, after a brief baseline measurement, inject the agonist solution into all wells.

    • Monitor the fluorescence intensity kinetically over 15-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of Etd uptake (slope of the fluorescence increase over time) or use the endpoint fluorescence value after a fixed time.

    • Normalize the data: Set the response of the vehicle control (agonist only) to 100% and the response of a no-agonist control to 0%.

    • Plot the normalized response against the log of the GW791343 concentration.

    • For human P2X7R: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (concentration causing 50% inhibition).

    • For rat P2X7R: Observe the potentiation effect, which will manifest as a response greater than 100% of the agonist-alone control. Calculate the fold-increase in signal at different GW791343 concentrations.

References

Overcoming low cell viability in GW791343 dihydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low cell viability in experiments involving GW791343 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is GW791343 dihydrochloride and what is its mechanism of action?

This compound is a potent and species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3][4] It functions as a negative allosteric modulator (NAM) for the human P2X7R, meaning it inhibits the receptor's activity without directly competing with its natural ligand, ATP, at the binding site.[5][6][7][8][9] Conversely, it acts as a positive allosteric modulator (PAM) on the rat P2X7R, enhancing its response to agonists.[5][6][7][8][9] This non-competitive mechanism of action makes it a valuable tool for studying the nuanced roles of the P2X7 receptor in various physiological and pathological processes, including neurological diseases.[1][10]

Q2: What are the common causes of low cell viability when using small molecule inhibitors like this compound?

Low cell viability in experiments with small molecule inhibitors can stem from several factors:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic to cells. It is crucial to keep the final solvent concentration in the culture medium as low as possible, ideally ≤ 0.1%.[11]

  • Compound Instability: The degradation of the inhibitor in the culture medium can lead to the formation of toxic byproducts.

  • Off-Target Effects: The inhibitor may interact with other cellular targets besides the intended one, leading to unintended and toxic effects.[1]

  • Contamination: Microbial contamination of cell cultures or reagents is a frequent cause of cell death.

  • Inappropriate Compound Concentration: Using a concentration of the inhibitor that is too high can lead to cytotoxicity.

  • Suboptimal Cell Culture Conditions: Factors such as cell passage number, confluency, and the quality of the culture medium can significantly impact cell health and their response to treatment.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the reason?

While direct cytotoxicity data for this compound is limited, significant cell death at low concentrations could be attributed to several factors:

  • Cell Line Sensitivity: The expression and importance of the P2X7 receptor can vary greatly between different cell lines. In some cells, even partial inhibition of P2X7R signaling could disrupt essential cellular processes, leading to apoptosis. The P2X7R itself can have dual roles, promoting either cell survival or cell death depending on the context.[5][12]

  • Off-Target Effects: Although GW791343 is a potent P2X7R modulator, it may have off-target activities at certain concentrations in specific cell types. These off-target interactions could be the primary cause of the observed cytotoxicity.

  • Experimental Conditions: The composition of your cell culture medium, including the concentration of ATP, could influence the cellular response to a P2X7R modulator.

Troubleshooting Guide for Low Cell Viability

This guide provides a systematic approach to identifying and resolving issues of low cell viability in your experiments with this compound.

Issue 1: High Cell Death Observed Across All Treated Groups

If you observe widespread cell death, even at the lowest concentrations of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for High Cell Death

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A High Cell Death B Check for Contamination A->B First Check C Assess Solvent Toxicity B->C If Clean F Discard Contaminated Cultures B->F If Contaminated D Optimize Compound Concentration C->D Next Step G Run Solvent Control & Reduce Concentration C->G Action E Evaluate Cell Health D->E Next Step H Perform Dose-Response & Use Lower Concentrations D->H Action I Use Low Passage Cells & Fresh Media E->I Action

Caption: A logical workflow for troubleshooting widespread cell death.

Quantitative Data Summary: General Cell Culture and Compound Handling

ParameterRecommendationRationale
Solvent (DMSO) Concentration ≤ 0.1% in final culture mediumTo minimize solvent-induced cytotoxicity.[11]
Cell Passage Number Use low passage numbersHigh passage numbers can lead to genetic drift and altered cellular responses.
Cell Confluency 70-80% at the time of treatmentOver-confluency can lead to nutrient depletion and altered cell metabolism.
Compound Storage Stock solutions at -20°C or -80°C in aliquotsTo prevent degradation from repeated freeze-thaw cycles.[10]
Issue 2: Cell Viability Decreases with Increasing Concentration of this compound

A dose-dependent decrease in cell viability is expected, but if significant toxicity is observed at concentrations intended to be non-toxic, further investigation is needed.

Troubleshooting Workflow for Dose-Dependent Toxicity

cluster_0 Observation cluster_1 Investigation Steps cluster_2 Experimental Approaches A Dose-Dependent Cell Death B Confirm On-Target Effect A->B First Step C Investigate Off-Target Effects B->C If On-Target Effect Confirmed E Perform Functional Assay (e.g., Dye Uptake) B->E Method D Assess Compound Stability C->D If Off-Target Suspected F Use Structurally Different P2X7R Antagonist C->F Method G Analyze Compound in Media over Time (HPLC) D->G Method

Caption: A workflow to investigate dose-dependent cytotoxicity.

Quantitative Data Summary: this compound Concentration and Incubation Times

ApplicationCell LineConcentration RangeIncubation TimeReference
Non-competitive antagonismHEK293 cells (human P2X7R)0.01 - 10 µM40 min[1][4][10][13]
Allosteric modulationHEK293 cells (human P2X7R)3, 10, 30 µM40 min[1][10][13]
Enhancement of ATP rhythmSCN cells5 µM24 - 48 h[1][10][13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining cell viability upon treatment with this compound.

MTT Assay Workflow

A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for desired duration B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: A step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: P2X7 Receptor Functional Assay using YO-PRO-1 Dye Uptake

This assay confirms the on-target activity of this compound by measuring the inhibition of agonist-induced dye uptake.

YO-PRO-1 Uptake Assay Workflow

A Seed cells expressing P2X7R B Pre-incubate with this compound A->B C Add YO-PRO-1 dye and P2X7R agonist (e.g., BzATP) B->C D Incubate for 10-15 min C->D E Measure fluorescence (Ex/Em ~491/509 nm) D->E cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->IonFlux Leads to Pore Pore Formation P2X7R->Pore Leads to Downstream Downstream Signaling (e.g., Inflammasome activation) IonFlux->Downstream Pore->Downstream GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7R Inhibits

References

Technical Support Center: Optimizing P2X7 Receptor Assays with GW791343

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW791343 in P2X7 receptor assays. The information is tailored for scientists and drug development professionals to help improve the signal-to-noise ratio and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is GW791343 and what is its primary mechanism of action?

A1: GW791343 is an allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] It is crucial to understand that GW791343 exhibits species-specific effects. In assays involving the human P2X7 receptor , it acts as a negative allosteric modulator (NAM) , producing a non-competitive antagonist effect.[1][3] Conversely, when working with the rat P2X7 receptor , GW791343 functions as a positive allosteric modulator (PAM) , enhancing the receptor's response to agonists.[1][2]

Q2: How can GW791343 improve the signal-to-noise ratio in my P2X7 assay?

A2: As a positive allosteric modulator (PAM) in rat P2X7 receptor assays , GW791343 can increase the potency and maximal effect of the agonist (e.g., ATP or BzATP).[1][2] This enhancement of the agonist-induced signal can lead to a larger assay window and an improved signal-to-noise ratio. By potentiating the specific signal, the background noise becomes a smaller component of the total measurement, making the results more robust.

As a negative allosteric modulator (NAM) in human P2X7 receptor assays , GW791343 can be used to establish a baseline for inhibition and to probe the allosteric modulation of the receptor. While it decreases the signal in this context, its utility lies in characterizing the inhibitory potential of compounds and understanding the receptor's pharmacology.

Q3: I am not observing the expected potentiation (rat P2X7) or inhibition (human P2X7) with GW791343. What could be the issue?

A3: Several factors could contribute to this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key considerations include the species of the P2X7 receptor in your assay system, the concentration of the agonist, and the specific assay conditions.

Q4: Are there any known off-target effects of GW791343 that I should be aware of?

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays (e.g., Ethidium (B1194527) Bromide/YO-PRO-1 Uptake)
Potential Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy, not overgrown, and plated at a consistent density. Cell stress or death can lead to increased membrane permeability and higher background fluorescence.
Incomplete Washing Optimize washing steps to thoroughly remove excess fluorescent dye without dislodging the cells.
Autofluorescence Check for autofluorescence from cells or compounds. Include a "cells only" and "compound only" control. If autofluorescence is high, consider using a different fluorescent dye with a longer emission wavelength.
Non-specific Dye Binding Titrate the concentration of the fluorescent dye (e.g., ethidium bromide, YO-PRO-1) to the lowest concentration that provides a robust signal.
Assay Buffer Composition Ensure the assay buffer composition is optimal for P2X7 receptor activation and does not contribute to background fluorescence.
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Suboptimal Agonist Concentration Perform a dose-response curve for the agonist (ATP or BzATP) to determine the optimal concentration (typically EC50 to EC80) for your assay.
Incorrect Species of P2X7 Receptor Verify the species of the P2X7 receptor expressed in your cell line. GW791343 has opposing effects on human and rat P2X7 receptors.[1][2]
Inadequate Incubation Time Optimize the incubation time for both GW791343 and the agonist to ensure the reaction has reached a stable state.
Cell Line Performance Ensure your cell line expresses a sufficient level of functional P2X7 receptors. Passage number can affect receptor expression and function.
Assay Temperature P2X7 receptor activity can be temperature-dependent. Ensure a consistent and optimal temperature is maintained throughout the assay.
Issue 3: Inconsistent or Unexpected Results with GW791343
Potential Cause Troubleshooting Step
Species-Specific Effects Misunderstood Reconfirm that you are expecting potentiation for rat P2X7 and inhibition for human P2X7.[1][2]
Compound Stability and Solubility Prepare fresh stock solutions of GW791343 and ensure it is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations.
Interaction with Other Compounds If co-incubating with other test compounds, consider potential interactions that might affect the binding or activity of GW791343.
Agonist Concentration The modulatory effect of GW791343 can be dependent on the concentration of the orthosteric agonist. It is recommended to test a range of agonist concentrations.

Quantitative Data

The following table summarizes the reported potency of GW791343 on human and rat P2X7 receptors. Note that while these values indicate the compound's activity, direct quantitative data on the improvement of signal-to-noise ratio (e.g., Z'-factor) is not extensively published. Researchers should validate the assay performance in their specific experimental setup.

Parameter Species Assay Type Value Reference
pIC50 HumanEthidium Accumulation6.9 - 7.2[3]
Modulation RatEthidium AccumulationPositive Allosteric Modulator[1][2]

Experimental Protocols

Ethidium Bromide/YO-PRO-1 Uptake Assay for P2X7 Receptor Activation

This protocol is a common method for assessing P2X7 receptor function by measuring the uptake of a fluorescent dye upon channel opening.

Materials:

  • HEK293 cells stably expressing human or rat P2X7 receptor

  • 96-well black, clear-bottom tissue culture plates

  • GW791343

  • ATP or BzATP (agonist)

  • Ethidium Bromide (EtBr) or YO-PRO-1

  • Assay Buffer (e.g., NaCl-based or sucrose-based buffer)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed HEK293 cells expressing the P2X7 receptor of interest into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation: On the day of the assay, remove the culture medium and wash the cells gently with assay buffer. Add varying concentrations of GW791343 (or vehicle control) to the appropriate wells and pre-incubate for a predetermined time (e.g., 10-30 minutes) at the desired temperature.

  • Dye and Agonist Addition: Prepare a solution containing the fluorescent dye (e.g., 5-20 µM EtBr or 1-5 µM YO-PRO-1) and the agonist (at a pre-determined optimal concentration). Add this solution to the wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~525/605 nm for EtBr). Kinetic readings are often preferred to capture the time course of dye uptake.

  • Data Analysis: For NAM activity (human P2X7), calculate the percentage of inhibition of the agonist-induced signal by GW791343. For PAM activity (rat P2X7), calculate the percentage of potentiation of the agonist-induced signal. Plot the results as a function of GW791343 concentration to determine the pIC50 or pEC50.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7_rat Rat P2X7 Receptor ATP->P2X7_rat Binds to orthosteric site P2X7_human Human P2X7 Receptor ATP->P2X7_human Binds to orthosteric site GW791343_PAM GW791343 (PAM) GW791343_PAM->P2X7_rat Binds to allosteric site GW791343_NAM GW791343 (NAM) GW791343_NAM->P2X7_human Binds to allosteric site Ion_Flux_enhanced Enhanced Ion Flux (Na+, Ca2+ influx, K+ efflux) P2X7_rat->Ion_Flux_enhanced Potentiates Channel Opening Ion_Flux_inhibited Inhibited Ion Flux P2X7_human->Ion_Flux_inhibited Inhibits Channel Opening Downstream_Signaling_enhanced Enhanced Downstream Signaling Ion_Flux_enhanced->Downstream_Signaling_enhanced Downstream_Signaling_inhibited Inhibited Downstream Signaling Ion_Flux_inhibited->Downstream_Signaling_inhibited

Caption: Signaling pathway of GW791343 at rat and human P2X7 receptors.

Experimental_Workflow A Seed cells expressing P2X7 receptor B Pre-incubate with GW791343 or vehicle A->B C Add fluorescent dye and agonist (ATP/BzATP) B->C D Measure fluorescence (kinetic or endpoint) C->D E Data Analysis: Calculate % modulation D->E

Caption: General experimental workflow for a P2X7 dye uptake assay.

Troubleshooting_Logic Start Unexpected Results with GW791343 Species Check P2X7 Receptor Species (Human vs. Rat) Start->Species Agonist Optimize Agonist Concentration (EC50-EC80) Species->Agonist Correct Species Further_Investigation Further Investigation Needed (e.g., off-target effects) Species->Further_Investigation Incorrect Species Controls Verify Positive and Negative Controls Agonist->Controls Optimal Concentration Agonist->Further_Investigation Suboptimal Compound Check GW791343 Stock Solution Controls->Compound Controls OK Controls->Further_Investigation Controls Fail Resolution Problem Resolved Compound->Resolution Stock OK Compound->Further_Investigation Stock Issue

Caption: A logical workflow for troubleshooting unexpected assay results.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: GW791343 Dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders. The pursuit of selective and potent P2X7 antagonists has led to the development of numerous small molecules, each with distinct pharmacological profiles. This guide provides an objective comparison of GW791343 dihydrochloride (B599025) with other notable P2X7 antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Differentiating Factor

GW791343 dihydrochloride distinguishes itself as a potent, non-competitive negative allosteric modulator of the human P2X7 receptor.[1][2][3][4] This means it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's response to agonist stimulation.[2] Notably, GW791343 exhibits species-specific activity, acting as a positive allosteric modulator at the rat P2X7 receptor, which enhances agonist responses.[2][4][5] This is a critical consideration for the translation of preclinical findings from rodent models to human applications.

In contrast, other antagonists like A-438079 act as competitive antagonists, directly competing with ATP for the same binding site.[6] Understanding these mechanistic differences is crucial for interpreting experimental results and predicting in vivo efficacy.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and other prominent P2X7 antagonists. Data is compiled from various sources and presented to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists

CompoundTarget SpeciesAssay TypePotency (pIC50)Potency (IC50)Reference(s)
This compound HumanEthidium Accumulation6.9 - 7.2[1][3]
JNJ-47965567HumanRadioligand Binding (pKi)7.9[7]
HumanIL-1β Release6.7[7]
RatIL-1β Release7.1[7]
A-438079HumanCalcium Influx6.9[8]
RatCalcium Influx321 nM[8]
AZD9056HumanNot Specified11.2 nM[8]
MouseIL-1β Release1-3 µM[8]
CE-224,535HumanIL-1β & IL-18 ReleaseNot ReportedNot Reported[9]

Table 2: Comparative Pharmacokinetic Properties

CompoundOral BioavailabilityHalf-lifeBrain PenetranceReference(s)
This compound Data not availableData not availableData not available
JNJ-47965567Data not availableData not availableYes[7][10]
A-438079Data not availableData not availableData not available
AZD9056Data not availableData not availableData not available[8][11]
CE-224,535Rat: Low (2.6%), Dog: 59%, Monkey: 22%Rat: 2.4 hData not available[12]

P2X7 Receptor Signaling and Experimental Evaluation

To understand the context of these antagonists' actions, it is essential to visualize the P2X7 signaling cascade and the experimental workflows used to assess their efficacy.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, inflammasome activation, and cytokine release.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore_Formation Macropore Formation P2X7R->Pore_Formation NFkB NF-κB Activation P2X7R->NFkB MAPK MAPK Signaling P2X7R->MAPK ATP ATP ATP->P2X7R binds NLRP3_Inflammasome NLRP3 Inflammasome Activation Ca2_influx->NLRP3_Inflammasome K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves pro-form pro_IL1b Pro-IL-1β pro_IL1b->Caspase1 Inflammation Inflammation, Cell Death IL1b->Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Downstream signaling cascade following P2X7 receptor activation by ATP.

Experimental Workflow for P2X7 Antagonist Evaluation

A standardized workflow is critical for the consistent and reliable evaluation of P2X7 antagonist potency and efficacy.

Experimental_Workflow Experimental Workflow for P2X7 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_assays Specific Readouts Cell_Culture Cell Culture (e.g., HEK293-hP2X7, THP-1) Assay_Plate Assay Plate Preparation Cell_Culture->Assay_Plate Compound_Prep Antagonist Preparation (Serial Dilutions) Compound_Prep->Assay_Plate Incubation Pre-incubation with Antagonist Assay_Plate->Incubation Stimulation Agonist Stimulation (ATP or BzATP) Incubation->Stimulation Measurement Measurement Stimulation->Measurement Data_Analysis Data Analysis (IC50/pIC50 Determination) Measurement->Data_Analysis Ca_Assay Calcium Influx (FLIPR) Measurement->Ca_Assay Pore_Assay Pore Formation (e.g., Ethidium Uptake) Measurement->Pore_Assay Cytokine_Assay IL-1β Release (ELISA) Measurement->Cytokine_Assay

Caption: A generalized workflow for the in vitro evaluation of P2X7 antagonists.

Detailed Experimental Protocols

Calcium Influx Assay (FLIPR-based)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • P2X7R agonist (e.g., ATP or BzATP)

  • Test antagonist (e.g., GW7913443 dihydrochloride)

  • 96-well black-walled, clear-bottom microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of the antagonist in assay buffer.

    • Add the desired final concentrations of the antagonist to the appropriate wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the FLIPR instrument.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add a pre-determined concentration of the P2X7R agonist (e.g., EC80 concentration) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.[13]

IL-1β Release Assay

This assay quantifies the ability of an antagonist to block P2X7R-mediated release of the pro-inflammatory cytokine IL-1β from immune cells.[14][15]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • P2X7R agonist (e.g., ATP or BzATP)

  • Test antagonist

  • 24-well culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming:

    • Plate the immune cells in 24-well plates. For THP-1 cells, differentiate them into a macrophage-like state using PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.[13][14]

  • Antagonist Treatment:

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of the antagonist or vehicle control.

    • Incubate for 30-60 minutes.

  • P2X7R Stimulation:

    • Add a P2X7R agonist (e.g., 5 mM ATP) to the wells.[13]

    • Incubate for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant.

  • IL-1β Quantification:

    • Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 or pIC50 value by plotting the percentage inhibition against the antagonist concentration.[13]

Clinical Perspectives

While many P2X7 antagonists have shown promise in preclinical models, clinical translation has been challenging. For instance, both AZD9056 and CE-224,535 did not demonstrate significant efficacy in clinical trials for rheumatoid arthritis.[8][9][11] These outcomes highlight the complexities of targeting the P2X7 receptor in human diseases and underscore the importance of comprehensive preclinical characterization, including a thorough understanding of species-specific pharmacology and pharmacokinetic profiles.

References

Unveiling the Antagonistic Profile of GW791343 on Human P2X7 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of GW791343's antagonistic effect on human P2X7 receptors, a key therapeutic target in inflammatory and neurological diseases. Through a detailed comparison with other notable P2X7 antagonists, this document offers a critical analysis of its performance, supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

GW791343 is a potent, non-competitive antagonist of the human P2X7 receptor, acting as a negative allosteric modulator.[1][2][3][4] It exhibits a distinct pharmacological profile, including species-specific activity, where it paradoxically acts as a positive allosteric modulator on the rat P2X7 receptor.[1][3][5] This guide will delve into the quantitative data that substantiates these claims, comparing its potency and mechanism of action with other well-characterized P2X7 antagonists such as A-740003, A-438079, AZ11645373, Brilliant Blue G (BBG), and KN-62.

Comparative Analysis of P2X7 Receptor Antagonists

The following tables summarize the pharmacological properties of GW791343 in comparison to other key P2X7 receptor antagonists, providing a clear overview of their potency, mechanism of action, and species selectivity.

Table 1: Potency of P2X7 Receptor Antagonists on Human Receptors

CompoundpIC50 / IC50 (Human)Mechanism of Action
GW791343 pIC50: 6.9 - 7.2[2]Negative Allosteric Modulator[1][5]
A-740003IC50: 40 nM[6][7][8]Competitive[6][7]
A-438079IC50: ~10 nMAllosteric[9]
AZ11645373K B: 5 - 20 nM[10]Non-competitive[10]
Brilliant Blue GpIC50: 5.1[1]Non-competitive[1]
KN-62IC50: ~10 nM[10]Non-competitive[10]

Table 2: Species Selectivity of P2X7 Receptor Antagonists

CompoundHumanRatMouse
GW791343 Negative Allosteric Modulator[1][5]Positive Allosteric Modulator[1][5]Weak Antagonist[1]
A-740003IC50: 40 nM[6][7][8]IC50: 18 nM[6][7][8]Potent Antagonist[11]
A-438079IC50: ~10 nMIC50: ~100 nMIC50: ~10 nM
AZ11645373Potent Antagonist[10]>500-fold less effective[10]Weak Antagonist[1]
Brilliant Blue GLess Potent[1]More Potent[1]Potent Antagonist
KN-62Potent Antagonist[10]No significant action[10]Weak Antagonist[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Ethidium (B1194527) Bromide Uptake Assay

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Principle: Upon activation by an agonist, the P2X7 receptor forms a non-selective pore. Ethidium bromide enters the cell through this pore and intercalates with nucleic acids, leading to a significant increase in fluorescence. Antagonists of the P2X7 receptor will inhibit this agonist-induced dye uptake.

Protocol:

  • Cell Culture: Seed cells expressing human P2X7 receptors (e.g., HEK293 or THP-1 cells) in a 96-well plate and culture overnight.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., GW791343) or vehicle for 10-40 minutes at room temperature.[2]

  • Agonist and Dye Addition: Add a solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the P2X7 pore formation. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.

Calcium Influx Assay

This assay measures the initial channel opening of the P2X7 receptor, which is permeable to Ca2+ ions.

Principle: Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium. This increase in intracellular calcium can be detected using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Plate cells expressing human P2X7 receptors in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with the test antagonist for a specified period.

  • Agonist Stimulation: Add a P2X7 agonist to the wells and immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Quantify the agonist-induced calcium influx and determine the inhibitory effect of the antagonist to calculate its IC50.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor, allowing for the characterization of antagonist binding properties.

Principle: A radiolabeled P2X7 receptor antagonist (e.g., [3H]JNJ-64413739) is incubated with a membrane preparation containing the receptor. The ability of an unlabeled antagonist, such as GW791343, to displace the radioligand is measured.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human P2X7 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the P2X7 receptor signaling pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to orthosteric site Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux Channel Opening Pore Pore Formation P2X7->Pore Prolonged Activation GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7 Binds to allosteric site NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.

Ethidium_Bromide_Uptake_Workflow A Seed P2X7-expressing cells in 96-well plate B Pre-incubate with GW791343 or vehicle A->B C Add ATP/BzATP (agonist) + Ethidium Bromide B->C D Measure fluorescence increase over time C->D E Calculate % inhibition and determine IC50 D->E

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Radioligand_Binding_Workflow A Prepare membranes from P2X7-expressing cells B Incubate membranes with Radioligand + GW791343 A->B C Separate bound/unbound ligand via filtration B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Determine IC50 and Ki D->E

References

A Comparative Guide to GW791343 Dihydrochloride and Other Allosteric Modulators of the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW791343 dihydrochloride (B599025) with other allosteric modulators of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological disorders. The following sections detail the performance of these modulators, supported by experimental data, and provide insights into the methodologies used for their characterization.

Introduction to P2X7 Receptor Allosteric Modulation

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels. Its activation by high concentrations of extracellular ATP triggers not only cation influx but also the formation of a large transmembrane pore, leading to downstream signaling events such as inflammasome activation and cytokine release.[1] Allosteric modulators, which bind to sites distinct from the ATP-binding orthosteric site, offer a nuanced approach to regulating P2X7 receptor activity.[2] These modulators can be classified as either negative allosteric modulators (NAMs), which inhibit receptor function, or positive allosteric modulators (PAMs), which enhance it.[3]

GW791343 Dihydrochloride: A Profile

This compound is a potent allosteric modulator of the P2X7 receptor with notable species-specific effects. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect.[4][5] Conversely, its predominant effect on the rat P2X7 receptor is positive allosteric modulation, where it increases agonist responses.[5][6] This differential activity makes GW791343 a valuable tool for investigating the structural and functional differences in the P2X7 receptor across species. Studies have shown that GW791343 does not interact with the ATP binding site, confirming its allosteric mechanism of action.[5]

Quantitative Comparison of P2X7 Allosteric Modulators

The following tables summarize the quantitative data for this compound and a selection of other prominent P2X7 receptor allosteric modulators.

Negative Allosteric Modulators (NAMs)
ModulatorSpeciesAssay TypePotency (pIC50 / IC50)Reference
This compound HumanEthidium (B1194527) AccumulationpIC50: 6.9 - 7.2[4]
A-438079HumanCa2+ InfluxpIC50: 6.9 (IC50: ~129 nM)[7]
A-438079RatCa2+ InfluxIC50: 321 nM[2]
AZ10606120HumanNot SpecifiedIC50: ~10 nM[1][4]
AZ10606120RatNot SpecifiedIC50: ~10 nM[4]
JNJ-47965567HumanRadioligand BindingpIC50: 8.3
JNJ-47965567MouseRadioligand BindingpIC50: 7.5
JNJ-47965567RatRadioligand BindingpIC50: 7.2
Methyl BlueHumanTEVCIC50: 4 ± 2 µM[8]
Methyl BlueRatTEVCIC50: 4 ± 1 µM[8]
Positive Allosteric Modulators (PAMs)
ModulatorSpeciesAssay TypePotency (EC50)EffectReference
This compound RatEthidium Accumulation-Increases agonist potency and efficacy[6]
IvermectinHumanElectrophysiology/Ca2+ Influx~0.25 µMPotentiates ATP-induced current[9][10]
IvermectinMouse/RatElectrophysiologyPoorly effectiveLimited to no potentiation[9][10]
Polymyxin (B74138) BHuman/MouseCa2+ Uptake/Dye Uptake-Potentiates P2X7-dependent responses[11][12]
Ginsenoside-CKHumanYO-PRO-1 Dye Uptake-Reduces ATP EC50 & increases max response[13]
Gypenoside XVIIHumanYO-PRO-1 Dye Uptake-Reduces ATP EC50 & increases max response[13]

Signaling Pathways and Modulator Classification

The following diagrams illustrate the P2X7 receptor signaling pathway and a classification scheme for its allosteric antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Binds to orthosteric site NAM Negative Allosteric Modulator (e.g., GW791343) NAM->P2X7 Binds to allosteric site PAM Positive Allosteric Modulator PAM->P2X7 Binds to allosteric site Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X7->Ca_Na_Influx Channel Opening Pore Macropore Formation P2X7->Pore Sustained Activation NLRP3 NLRP3 Inflammasome Activation Ca_Na_Influx->NLRP3 Pore->NLRP3 Cytokines IL-1β / IL-18 Release NLRP3->Cytokines

P2X7 Receptor Signaling Pathway

Allosteric_Antagonist_Classes cluster_binding_sites Allosteric Binding Sites P2X7_Receptor P2X7 Receptor (Trimeric Structure) Shallow Shallow Binders P2X7_Receptor->Shallow Bind to a superficial pocket Deep Deep Binders P2X7_Receptor->Deep Bind deeper within the allosteric pocket Starfish Starfish Binders (e.g., Methyl Blue) P2X7_Receptor->Starfish Occupy an extended allosteric site

Classification of P2X7 Allosteric Antagonists

Experimental Protocols

The characterization of P2X7 allosteric modulators relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Fluorescence-Based Dye Uptake Assay (e.g., YO-PRO-1 or Ethidium Bromide)

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation.

Objective: To determine the effect of a modulator on agonist-induced pore formation in cells expressing the P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human or rat P2X7 receptor.

  • 96-well black, clear-bottom microplates.

  • Assay buffer (e.g., NaCl-based buffer).

  • Fluorescent dye (e.g., YO-PRO-1 or ethidium bromide).

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compounds (e.g., GW791343 or other modulators).

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P2X7-expressing cells into 96-well plates and culture overnight to allow for adherence.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the designated wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C. Include vehicle controls.

  • Dye and Agonist Addition: Add the fluorescent dye to all wells. Subsequently, add the P2X7 agonist (at a concentration that elicits a submaximal response, e.g., EC50) to all wells except the negative control.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to the uptake of the dye through the P2X7 pore.

  • Data Analysis: For NAMs, calculate the percentage inhibition of the agonist-induced fluorescence increase at each compound concentration and determine the IC50 value. For PAMs, calculate the percentage potentiation of the agonist-induced response and determine the EC50 value.

Intracellular Calcium Influx Assay (e.g., Fluo-4 AM)

This assay measures the initial channel opening of the P2X7 receptor.

Objective: To determine the effect of a modulator on agonist-induced calcium influx through the P2X7 receptor channel.

Materials:

  • P2X7-expressing cells.

  • 96-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compounds.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in 96-well plates. On the day of the assay, load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells and add the test compounds at various concentrations. Incubate for a specified period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Injection and Signal Detection: Use the automated injector of the microplate reader to add the P2X7 agonist to the wells while simultaneously recording the change in fluorescence intensity.

  • Data Analysis: The increase in fluorescence intensity reflects the influx of extracellular calcium. Analyze the data to determine the effect of the modulator on the agonist-induced calcium response, calculating IC50 values for NAMs or EC50 values for PAMs.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening P2X7 receptor modulators using a fluorescence-based assay.

Experimental_Workflow start Start: Screening for P2X7 Modulators cell_culture 1. Seed P2X7-expressing cells in 96-well plates start->cell_culture compound_prep 2. Prepare serial dilutions of test compounds cell_culture->compound_prep pre_incubation 3. Pre-incubate cells with test compounds or vehicle compound_prep->pre_incubation dye_addition 4. Add fluorescent dye (e.g., YO-PRO-1) pre_incubation->dye_addition agonist_addition 5. Add P2X7 agonist (e.g., ATP) dye_addition->agonist_addition read_plate 6. Measure fluorescence over time agonist_addition->read_plate data_analysis 7. Analyze data: - Calculate % inhibition/potentiation - Determine IC50/EC50 values read_plate->data_analysis end End: Identification of P2X7 Modulators data_analysis->end

Workflow for P2X7 Modulator Screening

Conclusion

This compound stands out as a versatile tool for P2X7 receptor research due to its species-specific dual activity. Understanding its characteristics in comparison to other negative and positive allosteric modulators is crucial for designing and interpreting experiments aimed at dissecting the complex roles of the P2X7 receptor in health and disease. The experimental protocols and workflows described herein provide a foundation for the consistent and reliable characterization of novel P2X7 receptor modulators, ultimately aiding in the development of new therapeutic strategies.

References

A Cross-Species Comparative Guide to the Efficacy of GW791343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of GW791343, a notable allosteric modulator of the P2X7 receptor, across different species. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

GW791343 exhibits pronounced species-specific effects on the P2X7 receptor, a key player in inflammation and immune responses. In humans, it acts as a negative allosteric modulator, inhibiting receptor function. Conversely, in rats, it behaves as a positive allosteric modulator, enhancing receptor activity.[1][2] This striking difference is primarily attributed to a single amino acid variation at position 95 of the P2X7 receptor protein.[3] This guide summarizes the quantitative efficacy of GW791343 and compares it with other P2X7 receptor antagonists, provides detailed experimental protocols for assessing its activity, and illustrates the relevant signaling pathways.

Data Presentation: Cross-Species Efficacy of P2X7 Receptor Modulators

The following table summarizes the in vitro efficacy of GW791343 and other key P2X7 receptor antagonists across human, rat, and mouse species. This allows for a direct comparison of their potency and species selectivity.

CompoundSpeciesAssay TypeEfficacy (pIC50 / IC50)Key Findings & Citations
GW791343 Human Ethidium (B1194527) UptakepIC50: 6.9 - 7.2 Negative allosteric modulator. [4][5][6][7]
Rat Ethidium UptakePositive allosteric modulator Enhances agonist-induced responses. [1][4][6]
A-740003HumanCalcium Influx / YO-PRO-1 UptakeIC50: 18-40 nMPotent antagonist at both human and rat receptors.[6]
RatCalcium Influx / YO-PRO-1 UptakeIC50: ~40 nM
MouseCalcium Influx / YO-PRO-1 UptakeIC50: ~18 nM
A-438079HumanCalcium InfluxpIC50: 6.9Potent antagonist.[6]
RatNot specifiedNot specifiedShows some selectivity for human and rat over mouse.
MouseNot specifiedIC50: ~100 nM
AZ11645373HumanNot specifiedIC50: 5-90 nMHighly selective for the human P2X7 receptor.
RatNot specifiedIC50: >10 µM
MouseNot specifiedIC50: >10 µM
Brilliant Blue GHumanYO-PRO-1 UptakeIC50: ~10 µMMore potent at rat and mouse P2X7 receptors than human.
RatCalcium InfluxIC50: ~50 nM
MouseYO-PRO-1 UptakeIC50: ~200 nM
KN-62HumanYO-PRO-1 UptakePotentExhibits significant species differences.[8]
RatYO-PRO-1 UptakeInactive[8]
MouseYO-PRO-1 UptakePotent[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ethidium Bromide Uptake Assay for P2X7 Receptor Pore Formation

This assay is a widely used method to assess the formation of the large pore associated with P2X7 receptor activation.

Materials:

  • HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, etc.)

  • Test compounds (e.g., GW791343) and agonists (ATP or BzATP)

  • Ethidium bromide (EtBr) solution

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2X7-expressing cells into a 96-well plate at an appropriate density and culture overnight to allow for adherence.

  • Compound Incubation: On the day of the experiment, wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of the test compound (e.g., GW791343) or vehicle for a specified period (e.g., 30-60 minutes) at 37°C.

  • Agonist and Dye Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) at a predetermined concentration (often the EC80) along with ethidium bromide to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[9][10][11] Kinetic readings are typically taken over a period of 15-30 minutes.

  • Data Analysis: The rate of increase in fluorescence, corresponding to the uptake of ethidium bromide, is calculated. The percentage of inhibition by the test compound is determined relative to the vehicle control, and IC50 values are calculated from concentration-response curves.

IL-1β Release Assay

This assay measures the downstream functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.[12]

Materials:

  • Immune cells endogenously expressing the P2X7 receptor (e.g., human THP-1 monocytes, murine J774 macrophages)

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., GW791343) and agonist (ATP)

  • Cell culture medium

  • IL-1β ELISA kit for the appropriate species

Procedure:

  • Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.[13]

  • Compound Incubation: After priming, wash the cells and pre-incubate with various concentrations of the test compound or vehicle for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7 receptor and induce the processing and release of IL-1β.[14][15]

  • Supernatant Collection: Centrifuge the cell plates or tubes and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-1β release by the test compound compared to the vehicle control and calculate IC50 values.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events leading to inflammation and cell death.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation P2X7R->Pore MAPK MAPK Pathway (p38, ERK, JNK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β IL1b IL-1β Release Pro_IL1b->IL1b Caspase1->Pro_IL1b Cleavage CellDeath Cell Death Pore->CellDeath Experimental_Workflow start Start cell_culture Cell Culture (P2X7-expressing cells) start->cell_culture compound_prep Compound Preparation (GW791343 & Agonist) start->compound_prep assay_choice Assay Selection cell_culture->assay_choice compound_prep->assay_choice pore_assay Pore Formation Assay (Ethidium Bromide Uptake) assay_choice->pore_assay Pore cytokine_assay Cytokine Release Assay (IL-1β ELISA) assay_choice->cytokine_assay Function data_acq Data Acquisition (Fluorescence/Absorbance) pore_assay->data_acq cytokine_assay->data_acq data_analysis Data Analysis (IC50/EC50 Determination) data_acq->data_analysis comparison Cross-Species Comparison data_analysis->comparison end End comparison->end

References

Validating the Specificity of GW791343 for the P2X7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the specificity of GW791343 as an antagonist for the P2X7 receptor. The content herein outlines comparative data with other known P2X7 antagonists, detailed experimental protocols, and visual workflows to aid in the design and execution of specificity studies.

Introduction to GW791343 and P2X7 Receptor Specificity

GW791343 is a potent, species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator, and therefore an antagonist, of the human P2X7 receptor, while exhibiting positive allosteric modulation on the rat P2X7 receptor.[1][2][3][4] This species-dependent activity is primarily attributed to a single amino acid difference (phenylalanine in human vs. leucine (B10760876) in rat at position 95) within the receptor's extracellular domain.[2] Validating the specificity of a compound like GW791343 is crucial to ensure that its observed biological effects are indeed mediated through the intended target, the P2X7 receptor, and not due to off-target interactions. This guide will explore key experimental strategies to rigorously assess this specificity.

Comparative Analysis of P2X7 Receptor Antagonists

To contextualize the specificity of GW791343, it is essential to compare its activity with other well-characterized P2X7 receptor antagonists. The following table summarizes the potency of GW791343 and other selected antagonists against human, rat, and mouse P2X7 receptors.

CompoundTargetSpeciesAssay TypePotency (pIC50 / pKi)Reference
GW791343 P2X7 Human Ca2+ influx / Ethidium (B1194527) uptake 6.9 - 7.2 [5][6]
Rat Positive Allosteric Modulator N/A [1][2][4]
A-438079P2X7HumanCa2+ influx6.9[5]
RatBinding affinity6.7[7]
JNJ-47965567P2X7HumanCa2+ influx / Binding affinity8.3 / 7.9[7][8]
RatCa2+ influx / Binding affinity7.2 / 8.7[7][8]
MouseCa2+ influx7.5[8]
AZ11645373P2X7HumanIL-1β release / Ca2+ influx~7.0 (IC50 = 90 nM) / ~8.3-7.5 (KB = 5-20 nM)[9][10]
RatWeak to no activityN/A[9][10]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates greater potency.

Experimental Protocols for Specificity Validation

To validate the specificity of GW791343, a combination of in vitro assays is recommended. These assays should assess both the direct interaction of the compound with the P2X7 receptor and its functional consequences.

Functional Assays: P2X7 Receptor-Mediated Pore Formation (Ethidium Bromide Uptake)

Activation of the P2X7 receptor leads to the formation of a large, non-selective pore, a hallmark of its function. The uptake of fluorescent dyes such as ethidium bromide can be used to quantify this pore formation and the inhibitory effect of antagonists.

Objective: To determine the potency of GW791343 in blocking agonist-induced pore formation in cells expressing the human P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Ethidium bromide solution

  • GW791343 and other comparator antagonists

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to allow for adherence.

  • Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or other antagonists for a specified time (e.g., 40 minutes) at room temperature or 37°C.[2]

  • Agonist Stimulation: Add a mixture of the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and ethidium bromide to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~525 nm, emission ~600 nm) over time using a fluorescence plate reader.

  • Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of the antagonist. Calculate the IC50 value and subsequently the pIC50 value for each compound.

Direct Binding Assays: Radioligand Competition Binding

Radioligand binding assays provide a direct measure of the affinity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor and measuring the ability of an unlabeled compound (the competitor) to displace it.

Objective: To determine the binding affinity (Ki) of GW791343 for the human P2X7 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human P2X7 receptor

  • Radiolabeled P2X7 receptor antagonist (e.g., [3H]-compound-17)

  • GW791343 and other unlabeled competitor compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the P2X7 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (GW791343).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.

Selectivity Profiling: Counter-Screening Against Other Receptors

To establish specificity, it is crucial to demonstrate that GW791343 has minimal or no activity at other related receptors, particularly other P2X subtypes.

Objective: To assess the activity of GW791343 at other P2X receptor subtypes (e.g., P2X1, P2X2, P2X3, P2X4).

Procedure: This involves performing functional or binding assays similar to those described above, but using cell lines that express other P2X receptor subtypes. The potency of GW791343 at these off-target receptors should be significantly lower (ideally >100-fold) than its potency at the P2X7 receptor. For instance, A-438079 has been shown to be devoid of activity at other P2 receptors at concentrations well above its IC50 for P2X7.[5]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Validating Antagonist Specificity

G Workflow for P2X7 Antagonist Specificity Validation cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A Functional Assays A1 A1 A->A1 Pore Formation (Ethidium Uptake) A2 A2 A->A2 Calcium Influx A3 A3 A->A3 IL-1β Release B Direct Binding Assays B1 B1 B->B1 Radioligand Competition Binding C Selectivity Profiling C1 C1 C->C1 Counter-screening against other P2X subtypes D Determine Potency (pIC50 / pKi) A1->D A2->D A3->D B1->D E Assess Selectivity (Fold-difference) C1->E F Conclusion on Specificity D->F E->F

Caption: A flowchart illustrating the key experimental stages for validating the specificity of a P2X7 receptor antagonist.

P2X7 Receptor Signaling Pathway and Antagonist Intervention

G P2X7 Receptor Signaling and Antagonist Action cluster_0 Cell Membrane ATP ATP / BzATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Binds to orthosteric site Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) P2X7->Ion_Channel Conformational Change GW791343 GW791343 (Allosteric Antagonist) GW791343->P2X7 Binds to allosteric site GW791343->Ion_Channel Inhibits Pore_Formation Pore Formation (Ethidium Uptake) GW791343->Pore_Formation Inhibits Ion_Channel->Pore_Formation Prolonged Activation Downstream Downstream Signaling (e.g., IL-1β release) Ion_Channel->Downstream Pore_Formation->Downstream

Caption: A diagram showing the P2X7 receptor activation by an agonist and the inhibitory action of an allosteric antagonist like GW791343.

Conclusion

Validating the specificity of GW791343 for the P2X7 receptor requires a multi-faceted approach. By combining functional assays that measure the downstream consequences of receptor activation with direct binding assays and comprehensive selectivity profiling, researchers can confidently attribute the pharmacological effects of GW791343 to its interaction with the P2X7 receptor. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at characterizing the specificity of this and other P2X7 receptor modulators.

References

Comparative Analysis of GW791343 in Preclinical Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of GW791343, a notable modulator of the P2X7 receptor (P2X7R), in various preclinical models of neurological diseases, including Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis, and Stroke. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of GW791343's performance with other P2X7R antagonists and detailing supporting experimental data and protocols.

Introduction to GW791343 and the P2X7 Receptor in Neurological Disease

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of neurological disorders. Its activation by high concentrations of extracellular ATP, a danger signal released from damaged or stressed cells, triggers a cascade of neuroinflammatory events. This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β, which contribute to the pathogenesis of various neurodegenerative and neuroinflammatory conditions.[1][2][3][4][5]

GW791343 is a potent, non-competitive allosteric modulator of the P2X7 receptor.[6] A critical characteristic of GW791343 is its species-specific activity. It acts as a negative allosteric modulator of the human P2X7 receptor, effectively antagonizing its function. In contrast, it behaves as a positive allosteric modulator in rats, enhancing the receptor's response to ATP.[6][7] This species-dependent duality is a crucial consideration when interpreting data from preclinical rodent models and extrapolating their relevance to human pathology.

Comparative Efficacy of P2X7 Receptor Antagonists

While direct head-to-head comparative studies of GW791343 against other P2X7R antagonists in specific neurological disease models are limited in the public domain, the following sections summarize the available data for prominent antagonists in relevant preclinical models. This provides a benchmark for evaluating the potential of P2X7R-targeted therapies.

Alzheimer's Disease Models

In animal models of Alzheimer's Disease, P2X7R antagonists have shown promise in mitigating key pathological features.

  • Brilliant Blue G (BBG) : Systemic administration of BBG in a mouse model of Alzheimer's disease, induced by intra-hippocampal injection of soluble Aβ peptide, was found to diminish spatial memory impairment and cognitive deficits.[8] Furthermore, BBG prevented the Aβ-induced loss of filopodia and dendritic spines in cultured hippocampal neurons.[8]

  • JNJ-40418677 : While not a direct P2X7R antagonist, this γ-secretase modulator was shown to reduce brain Aβ levels and plaque formation in Tg2576 mice after chronic treatment.[9] This highlights an alternative therapeutic strategy targeting amyloid pathology.

Table 1: Efficacy of P2X7R Modulators in Alzheimer's Disease Models

Compound Animal Model Key Findings Reference
Brilliant Blue G Aβ-injected mice Reduced spatial memory impairment and cognitive deficits; prevented loss of dendritic spines. [8]

| JNJ-40418677 | Tg2576 mice | Reduced brain Aβ levels and plaque formation. |[9] |

Parkinson's Disease Models

The neuroinflammatory component of Parkinson's Disease presents a therapeutic target for P2X7R antagonists.

  • Brilliant Blue G (BBG) and A-438079 : In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinsonism, the P2X7R antagonist Brilliant Blue G attenuated contralateral rotations, a key motor deficit.[10] Another antagonist, A-438079, when administered intra-cerebroventricularly, mimicked this effect.[10]

  • Pink1 Knockout Rat Model : This genetic model of early-onset Parkinson's disease exhibits progressive nigral neurodegeneration and motor deficits.[11] While not directly testing P2X7R antagonists, this model provides a platform for evaluating neuroprotective therapies.[12][13][14]

Table 2: Efficacy of P2X7R Antagonists in Parkinson's Disease Models

Compound Animal Model Key Findings Reference
Brilliant Blue G 6-OHDA rat model Attenuated apomorphine-induced contralateral rotations. [10]

| A-438079 | 6-OHDA rat model | Mimicked the effect of Brilliant Blue G on motor deficits. |[10] |

Multiple Sclerosis Models (Experimental Autoimmune Encephalomyelitis - EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis.

  • General P2X7R Antagonism : Studies in EAE models have shown that blockade of P2X7R can ameliorate disease severity.[10][15][16][17] This is attributed to the role of P2X7R in promoting neuroinflammation and demyelination.

  • Propofol Hemisuccinate : This compound, which has antioxidant properties, was shown to reduce the maximal EAE score and inflammation in the spinal cord of rats.[18]

Table 3: Efficacy of P2X7R Modulators in EAE Models

Compound/Strategy Animal Model Key Findings Reference(s)
General P2X7R Antagonism EAE mice/rats Amelioration of disease severity. [10][15][16][17]

| Propofol Hemisuccinate | EAE rats | Reduced maximal EAE score and spinal cord inflammation. |[18] |

Stroke Models (Middle Cerebral Artery Occlusion - MCAO)

In preclinical stroke models, targeting the P2X7 receptor has shown potential in reducing ischemic damage.

  • MMP-3 Knockout : In a mouse model of ischemic stroke (MCAO with reperfusion), knockout of matrix metalloproteinase-3 (MMP-3), a downstream effector of inflammatory pathways, significantly reduced brain infarct size.[19]

  • Infarct Volume Measurement : Accurate assessment of infarct volume is critical in stroke studies. Various methods exist for this purpose, with considerations for edema correction.[6][19][20][21][22][23]

Table 4: Therapeutic Strategies in Stroke Models

Strategy Animal Model Key Findings Reference

| MMP-3 Knockout | MCAO mouse model | Significantly reduced brain infarct volume. |[19] |

Signaling Pathways

The activation of the P2X7 receptor in microglia initiates a pro-inflammatory signaling cascade that is a common pathological feature across several neurological diseases. A key downstream event is the assembly and activation of the NLRP3 inflammasome.

P2X7R-NLRP3 Inflammasome Pathway

P2X7R_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1_activation Pro-Caspase-1 -> Caspase-1 NLRP3_assembly->Caspase1_activation IL1b_maturation Pro-IL-1β -> IL-1β (Mature) Caspase1_activation->IL1b_maturation IL1b_release IL-1β Release IL1b_maturation->IL1b_release Neuroinflammation Neuroinflammation IL1b_release->Neuroinflammation

P2X7R-NLRP3 inflammasome signaling cascade.

Upon binding of high concentrations of extracellular ATP, the P2X7R forms a non-selective cation channel, leading to K+ efflux from the cell.[2] This potassium efflux is a critical trigger for the assembly of the NLRP3 inflammasome complex.[1][24] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form.[1][5] Mature IL-1β is then released from the cell, where it acts as a potent pro-inflammatory cytokine, driving neuroinflammatory processes that contribute to neuronal damage in various neurological disorders.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vivo administration of compounds in rodent models.

General Protocol for Oral Gavage in Rats

Oral gavage is a common method for administering compounds in preclinical studies.

  • Animal Restraint : The rat can be gently restrained either manually or using a commercial restraint device. It is crucial to avoid causing distress to the animal.[25]

  • Gavage Needle Measurement : The appropriate length of the gavage needle is determined by measuring the distance from the tip of the rat's nose to the last rib. This ensures delivery to the stomach without causing injury.[25]

  • Compound Preparation : For compounds that are not water-soluble, a suitable vehicle is required. A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water.[26] For compounds with poor aqueous solubility, a mixture of Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol (PEG), and saline can be used.[26]

  • Administration : The gavage needle is gently inserted into the esophagus. The animal should swallow as the needle is advanced. The compound is then slowly administered.[25]

  • Volume : The dosing volume should be carefully calculated based on the animal's body weight, typically in the range of 10-20 ml/kg.[25]

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Disease Model Induction (e.g., MCAO, EAE) treatment Compound Administration (e.g., GW791343 or Vehicle) start->treatment behavioral Behavioral Assessment (e.g., Morris Water Maze, Rotarod) treatment->behavioral histology Histological Analysis (e.g., Infarct Volume, Lesion Scoring) treatment->histology biochemical Biochemical Assays (e.g., ELISA for Cytokines) treatment->biochemical data_analysis Data Analysis and Comparison behavioral->data_analysis histology->data_analysis biochemical->data_analysis

General workflow for in vivo efficacy studies.

Conclusion

The P2X7 receptor represents a compelling target for therapeutic intervention in a range of neurological diseases characterized by neuroinflammation. GW791343, with its unique species-specific modulation of P2X7R, serves as a valuable tool for dissecting the role of this receptor in preclinical models. While direct comparative efficacy data for GW791343 against other antagonists in specific disease models remains to be fully elucidated in publicly available literature, the existing data for compounds like Brilliant Blue G and JNJ-47965567 provide a strong rationale for the continued investigation of P2X7R-targeted therapies. The distinct pharmacology of GW791343 in different species underscores the importance of careful model selection and data interpretation in the translation of preclinical findings to human clinical trials. Further research, including head-to-head comparative studies and detailed mechanistic investigations, will be crucial in defining the therapeutic potential of GW791343 and other P2X7R modulators for the treatment of debilitating neurological disorders.

References

Comparative Analysis of P2X7 Receptor Antagonists: GW791343 Dihydrochloride vs. Competitor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and mechanisms of action of GW791343 dihydrochloride (B599025) in comparison to other notable P2X7 receptor antagonists.

This guide provides an objective comparison of GW791343 dihydrochloride with other commercially available P2X7 receptor antagonists. The data presented is compiled from peer-reviewed scientific literature to aid researchers in selecting the most appropriate compound for their studies.

Executive Summary

This compound is a potent, non-competitive, and negative allosteric modulator of the human P2X7 receptor, exhibiting a pIC50 in the range of 6.9-7.2.[1] Its potency is comparable to other known P2X7 antagonists. A key characteristic of GW791343 is its species-specific activity; while it antagonizes the human P2X7 receptor, it acts as a positive allosteric modulator on the rat P2X7 receptor. This guide provides a detailed comparison of GW791343 with other P2X7 antagonists, including A-740003, AZ11645373, and a notable competitor, "Compound-17," with a focus on their potency and mechanism of action.

Data Presentation: Potency and Mechanism of Action

The following table summarizes the quantitative data for this compound and its competitor compounds, providing a clear comparison of their potency and key characteristics.

CompoundTargetPotency (Human)Potency (Rat)Mechanism of ActionSpecies Selectivity
This compound P2X7 ReceptorpIC50: 6.9-7.2[1]Positive Allosteric ModulatorNegative Allosteric Modulator (Human)Human (antagonist) vs. Rat (potentiator)
A-740003 P2X7 ReceptorIC50: 40 nM[2][3][4][5][6]IC50: 18 nM[2][3][4][5][6]Competitive AntagonistPotent on both human and rat
AZ11645373 P2X7 ReceptorIC50: 90 nM (for IL-1β release)[7][8][9]>10,000 nM[8]Non-surmountable AntagonistHighly selective for human over rat
Compound-17 P2X7 ReceptorpIC50: ~6.9-7.2 (at lowest agonist concentrations)[10]Negative Allosteric ModulatorNegative Allosteric ModulatorActive on both human and rat

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Ethidium (B1194527) Accumulation Assay for P2X7 Receptor Antagonism

This assay is commonly used to determine the antagonist activity at the P2X7 receptor by measuring the inhibition of agonist-induced ethidium uptake.

Cell Culture and Preparation:

  • HEK293 cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluence.

Assay Procedure:

  • Cells are washed with an assay buffer (e.g., NaCl buffer).

  • The antagonist compound (e.g., GW791343 or Compound-17) at various concentrations is pre-incubated with the cells for a specified period (e.g., 40 minutes) at room temperature.

  • A solution containing the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide is added to the wells.

  • The fluorescence of ethidium that has entered the cells is measured over time using a fluorescence plate reader.

  • The IC50 or pIC50 value is calculated by plotting the inhibition of ethidium uptake against the antagonist concentration.

Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Cell Preparation and Dye Loading:

  • Cells expressing the P2X7 receptor are seeded in a 96-well plate.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Extracellular dye is washed away with a suitable buffer.

Assay Procedure:

  • The antagonist at various concentrations is added to the wells and incubated.

  • The plate is placed in a fluorescence microplate reader.

  • The P2X7 receptor agonist is injected into the wells, and the change in fluorescence, indicating intracellular calcium levels, is recorded over time.

  • The IC50 value is determined by analyzing the concentration-response curve of the antagonist.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2X7 receptor and the points of intervention for antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonist Intervention ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ion_Channel Ion Channel Opening P2X7->Ion_Channel Activation Pore Large Pore Formation P2X7->Pore Prolonged Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, IL-1β Release) Ca_Influx->Downstream Pore->Downstream GW791343 GW791343 (Negative Allosteric Modulator) GW791343->P2X7 Inhibits A740003 A-740003 (Competitive Antagonist) A740003->P2X7 Blocks ATP binding

Caption: P2X7 receptor signaling and antagonist intervention points.

Experimental Workflow: Ethidium Accumulation Assay

The diagram below outlines the key steps in the ethidium accumulation assay used to determine antagonist potency.

Ethidium_Accumulation_Workflow start Start cell_culture Culture HEK293 cells expressing P2X7 receptor start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding wash1 Wash cells with assay buffer seeding->wash1 antagonist_incubation Pre-incubate with antagonist (e.g., GW791343) wash1->antagonist_incubation agonist_addition Add agonist (ATP/BzATP) + Ethidium Bromide antagonist_incubation->agonist_addition fluorescence_measurement Measure fluorescence over time agonist_addition->fluorescence_measurement data_analysis Calculate IC50/pIC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the ethidium accumulation assay.

References

Validating the Non-Competitive Binding of GW791343: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW791343's binding characteristics to the human P2X7 receptor against other known ligands. Experimental data and detailed protocols are presented to validate its non-competitive mode of action, offering a valuable resource for researchers in pharmacology and drug discovery.

Unveiling the Allosteric Modulation of the P2X7 Receptor by GW791343

GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting a non-competitive antagonist effect. This means that GW791343 binds to a site on the receptor that is distinct from the ATP binding site, thereby inhibiting receptor function without directly competing with the endogenous agonist, ATP. This allosteric modulation is species-specific, as GW791343 acts as a positive allosteric modulator on the rat P2X7 receptor. The inhibitory potency of GW791343 at the human P2X7 receptor is consistently reported with a pIC50 in the range of 6.9 to 7.2.[1]

To contextualize the binding profile of GW791343, this guide compares its performance with other well-characterized P2X7 receptor antagonists:

  • Compound-17 and AZ11645373: These compounds, like GW791343, are non-competitive antagonists of the human P2X7 receptor.

  • PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid): This compound serves as a classic example of a competitive antagonist, directly competing with ATP for binding to the orthosteric site.

Comparative Analysis of P2X7 Receptor Antagonist Binding

The following table summarizes the binding affinities of GW791343 and comparator compounds at the human P2X7 receptor. This quantitative data highlights the distinct potencies and mechanisms of action.

CompoundBinding MechanismPotency (pIC50/pA2)Reference
GW791343 Non-competitive (Allosteric)6.9 - 7.2[1]
Compound-17 Non-competitive (Allosteric)~7.0
AZ11645373 Non-competitive (Allosteric)~8.0[2]
PPADS Competitive~5.7 (pA2)[3]

Experimental Validation of Non-Competitive Binding

The non-competitive nature of GW791343's interaction with the P2X7 receptor can be robustly validated through a combination of functional and binding assays. Below are detailed protocols for two key experiments.

Experimental Protocol 1: Ethidium (B1194527) Bromide Uptake Assay

This functional assay measures the inhibition of ATP-induced pore formation in cells expressing the P2X7 receptor.

Objective: To determine the effect of GW791343 on the maximal response and potency of an agonist (ATP or BzATP).

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • GW791343

  • ATP or BzATP (a potent P2X7 agonist)

  • Ethidium bromide solution

  • Assay buffer (e.g., NaCl-based or sucrose-based buffer)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates and culture overnight to allow for adherence.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of GW791343 to the wells and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.

  • Agonist Stimulation and Dye Uptake: Prepare a solution containing a range of concentrations of the agonist (ATP or BzATP) and a fixed concentration of ethidium bromide. Add this solution to the wells to initiate receptor activation and dye uptake.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~520 nm, Emission: ~595 nm).

  • Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of GW791343. A non-competitive antagonist will cause a concentration-dependent decrease in the maximal response of the agonist, with a minimal rightward shift of the EC50 value.

Experimental Protocol 2: Radioligand Binding Assay

This assay directly measures the ability of GW791343 to displace a radiolabeled ligand that binds to a known site on the P2X7 receptor.

Objective: To determine if GW791343 competes with a ligand binding to the orthosteric (ATP) site or an allosteric site.

Materials:

  • Membranes prepared from cells expressing the human P2X7 receptor

  • [³H]-Compound-17 (a radiolabeled allosteric antagonist) or a suitable radiolabeled competitive antagonist

  • GW791343

  • Unlabeled Compound-17 (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard homogenization and centrifugation techniques.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-Compound-17) and varying concentrations of unlabeled GW791343.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of GW791343. If GW791343 displaces the radiolabeled allosteric antagonist, it indicates binding to the same or a conformationally coupled allosteric site. Conversely, if a radiolabeled competitive antagonist is used, a lack of displacement by GW791343 would support a non-competitive mechanism.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts and workflows discussed in this guide.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP Orthosteric Site Orthosteric Site ATP->Orthosteric Site Binds GW791343 GW791343 Allosteric Site Allosteric Site GW791343->Allosteric Site Binds P2X7 Receptor P2X7 Receptor Pore Ion Pore P2X7 Receptor->Pore Activation Allosteric Site->P2X7 Receptor Allosteric Site->Pore Inhibition Orthosteric Site->P2X7 Receptor Ca2+ Influx Ca2+ Influx Pore->Ca2+ Influx Opens Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Inflammasome Activation Inflammasome Activation Downstream Signaling->Inflammasome Activation Cytokine Release Cytokine Release Inflammasome Activation->Cytokine Release

Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.

NonCompetitive_Binding_Workflow cluster_functional_assay Functional Assay (Ethidium Bromide Uptake) cluster_binding_assay Radioligand Binding Assay cluster_conclusion Conclusion F1 Seed P2X7-expressing cells F2 Pre-incubate with GW791343 F1->F2 F3 Add Agonist (ATP) + Ethidium Bromide F2->F3 F4 Measure Fluorescence F3->F4 F5 Analyze Agonist Dose-Response Curve F4->F5 C1 Non-Competitive Binding Validated F5->C1 Decreased Vmax, No significant shift in EC50 B1 Prepare P2X7 receptor membranes B2 Incubate membranes with [3H]-ligand + GW791343 B1->B2 B3 Filter and wash B2->B3 B4 Measure radioactivity B3->B4 B5 Analyze displacement curve B4->B5 B5->C1 Displacement of allosteric radioligand

Caption: Experimental Workflow for Validating Non-Competitive Binding.

Logical_Relationship cluster_data Experimental Data cluster_interpretation Interpretation Data1 Ethidium Bromide Assay: GW791343 decreases the maximal response to ATP. Interp1 Inhibition is not surmountable by increasing agonist concentration. Data1->Interp1 Data2 Radioligand Binding Assay: GW791343 displaces [3H]-Compound-17 (allosteric ligand). Interp2 GW791343 binds to an allosteric site. Data2->Interp2 Data3 Schild Analysis: Non-linear plot with a slope not equal to 1. Interp3 Does not follow the principles of competitive antagonism. Data3->Interp3 Conclusion GW791343 is a Non-Competitive Antagonist Interp1->Conclusion Interp2->Conclusion Interp3->Conclusion

References

Comparative Analysis of GW791343's Effects on Wild-Type versus Mutant P2X7 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the allosteric modulator GW791343 on wild-type and various mutant forms of the human P2X7 receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the nuanced pharmacology of the P2X7 receptor.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation leads to the formation of a non-selective pore, triggering downstream events such as inflammasome activation and cytokine release. GW791343 has been identified as a species-specific allosteric modulator of the P2X7 receptor, acting as a negative allosteric modulator (antagonist) on the human receptor and a positive allosteric modulator (potentiator) on the rat receptor.[1][2][3] This differential activity has been pinpointed to specific amino acid residues, making GW791343 a valuable tool for probing the receptor's structure-function relationship. This guide summarizes the quantitative effects of GW791343 on the wild-type human P2X7 receptor and compares them to its effects on various single-point mutants.

Data Presentation: Quantitative Effects of GW791343

The following table summarizes the inhibitory potency of GW791343 on wild-type and a panel of mutant human P2X7 receptors. The data is primarily derived from studies utilizing ethidium (B1194527) accumulation assays in HEK293 cells expressing the recombinant receptors.

ReceptorMutationEffect of GW791343pIC50Notes
Wild-Type human P2X7-Negative Allosteric Modulator6.9 - 7.2[1][2][3]Consistently demonstrates inhibition of ATP-induced responses.
F95LPhenylalanine to Leucine at position 95Positive Allosteric ModulatorNot ApplicableThis single mutation reverses the effect of GW791343, causing potentiation of agonist-induced responses, similar to its effect on the rat P2X7 receptor.[4]
K72TLysine to Threonine at position 72Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
E74NGlutamic acid to Asparagine at position 74Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
N78GAsparagine to Glycine at position 78Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
K81TLysine to Threonine at position 81Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
S86GSerine to Glycine at position 86Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
R126GArginine to Glycine at position 126Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
L128QLeucine to Glutamine at position 128Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
S130HSerine to Histidine at position 130Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
R133QArginine to Glutamine at position 133Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]
K136ILysine to Isoleucine at position 136Negative Allosteric ModulatorSimilar to Wild-TypeNo significant change in antagonist potency observed.[4]

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.[5][6]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Plate HEK293 cells in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

    • For each well, prepare a transfection complex by diluting the plasmid DNA (encoding the wild-type or mutant P2X7 receptor) and a suitable transfection reagent (e.g., Lipofectamine 2000 or X-tremeGENE™) in serum-free medium (e.g., Opti-MEM®).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 24-48 hours to allow for receptor expression before performing functional assays.

Ethidium Accumulation Assay

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.[7][8]

  • Reagents:

    • Assay Buffer: A sucrose-based or NaCl-based buffer.

    • Agonist: ATP or BzATP (a more potent P2X7 agonist).

    • Antagonist: GW791343.

    • Fluorescent Dye: Ethidium bromide.

  • Procedure:

    • Wash the transfected HEK293 cells with the assay buffer.

    • Pre-incubate the cells with varying concentrations of GW791343 or vehicle control for a specified period (e.g., 40 minutes).[3]

    • Add the agonist (ATP or BzATP) along with ethidium bromide to the wells.

    • Measure the fluorescence intensity immediately and over time using a fluorescence plate reader. The increase in fluorescence corresponds to the uptake of ethidium bromide through the activated P2X7 pores.[7]

    • Data Analysis: Plot the fluorescence signal against the concentration of GW791343 to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Pore Pore Formation P2X7R->Pore Activates Ca_Influx Ca²⁺ Influx Pore->Ca_Influx K_Efflux K⁺ Efflux Pore->K_Efflux Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) Ca_Influx->Downstream_Signaling Inflammasome Inflammasome Activation K_Efflux->Inflammasome Downstream_Signaling->Inflammasome IL-1b IL-1β Release Inflammasome->IL-1b

Caption: P2X7 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with P2X7 (WT or Mutant) Plasmid Cell_Culture->Transfection Pre-incubation Pre-incubation with GW791343 Transfection->Pre-incubation Stimulation Stimulation with ATP/BzATP + Ethidium Bromide Pre-incubation->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Data_Processing Data Processing and Normalization Measurement->Data_Processing IC50_Determination IC50 Curve Fitting and Determination Data_Processing->IC50_Determination

Caption: Ethidium Accumulation Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for GW791343 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of GW791343 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist used in neurological disease research.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle GW791343 dihydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling organic compounds.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form, in solution, or as contaminated labware, must be managed through your institution's hazardous waste program.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or aqueous buffers) must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.

Step 2: Container Selection and Labeling

  • Use only containers approved for chemical waste. These should be in good condition and have secure, leak-proof lids.

  • Label all waste containers clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, secure area within the laboratory, away from general work areas.

  • Ensure that the storage area has secondary containment to prevent the spread of material in case of a spill.

  • Do not overfill waste containers; leave adequate headspace to prevent spills and allow for expansion.

Step 4: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full waste containers.

  • Follow all institutional procedures for waste manifest documentation and handover.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This can contaminate waterways and is a violation of most laboratory disposal regulations.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.

  • Consult Your SDS and Institutional Policy: Always refer to the manufacturer's Safety Data Sheet and your institution's specific chemical hygiene and disposal plans for the most accurate and compliant information.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Have GW791343 dihydrochloride waste? waste_type Identify Waste Type start->waste_type solid_waste Solid GW791343 dihydrochloride waste_type->solid_waste Solid liquid_waste This compound in solution waste_type->liquid_waste Liquid contaminated_items Contaminated Labware (gloves, tips, etc.) waste_type->contaminated_items Contaminated Items collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid collect_contaminated Collect in labeled solid hazardous waste container contaminated_items->collect_contaminated store Store securely in designated waste accumulation area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling GW791343 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of GW791343 dihydrochloride (B599025), a potent P2X7 receptor allosteric modulator. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.

GW791343 dihydrochloride is a valuable tool in neuroscience research, acting as a species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator for the rat P2X7 receptor.[1] Due to its nature as a dihydrochloride salt and its biological activity, stringent adherence to safety protocols is paramount to protect laboratory personnel and ensure experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin, eye, and respiratory exposure. The following personal protective equipment is mandatory:

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Skin and Body Protection A laboratory coat or gown that covers the arms is required. Ensure that skin is not exposed. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.
Respiratory Protection If working with the solid form where dust may be generated, or if engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator is recommended.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2][3] Keep it away from strong oxidizing agents.

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from receiving to disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Log Compound store Store at -20°C receive->store Upon arrival ppe Don Appropriate PPE store->ppe Before handling weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Decontaminate Work Area experiment->cleanup waste Collect Waste (Solid & Liquid) cleanup->waste Segregate waste dispose Dispose as Hazardous Chemical Waste waste->dispose

A general workflow for handling this compound.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.
Disposal Plan

All waste materials contaminated with this compound, including empty containers, unused compound, and contaminated lab supplies, should be considered hazardous chemical waste.

  • Waste Collection: Collect solid and liquid waste in separate, clearly labeled, and sealed containers that are compatible with the waste.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not dispose of down the drain or in the regular trash.

P2X7 Receptor Signaling Pathway

This compound exerts its effects by modulating the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor initiates a cascade of downstream signaling events. The following diagram illustrates a simplified overview of the P2X7 receptor signaling pathway.

G P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_cellular_response Cellular Response ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx induces K_efflux K⁺ Efflux P2X7R->K_efflux induces Apoptosis Apoptosis P2X7R->Apoptosis prolonged activation MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression NFkB->Gene_expression Inflammation Inflammation Gene_expression->Inflammation IL1b->Inflammation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW791343 dihydrochloride
Reactant of Route 2
GW791343 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.